Benzyl-PEG11-MS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H54O14S |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C30H54O14S/c1-45(31,32)44-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-29-30-5-3-2-4-6-30/h2-6H,7-29H2,1H3 |
InChI Key |
HSFQECWASGNADY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Benzyl-PEG11-MS in Modern Biochemistry: A Technical Guide to PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in how scientists approach disease intervention. These heterobifunctional molecules are engineered to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. At the heart of these molecular degraders lies the linker, a critical component that dictates the efficacy and drug-like properties of the PROTAC. Benzyl-PEG11-MS is a specialized, high-purity linker increasingly utilized in the synthesis of these advanced therapeutics. This technical guide provides an in-depth exploration of its application, supported by experimental protocols and comparative data.
Core Application: A Scaffold for Targeted Protein Degradation
This compound is primarily employed as a polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[1][2] PROTACs are comprised of two distinct ligands connected by this chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
The "Benzyl" group in this compound provides a degree of conformational restriction and can participate in hydrophobic interactions, potentially improving binding affinity and selectivity.[5] The PEG component, with its 11 ethylene glycol units, offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.
-
Optimized Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents.
-
Precise Spatial Control: The length of the PEG linker is a critical parameter that can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation and subsequent degradation.
-
Synthetic Versatility: The terminal mesylate (MS) group is an excellent leaving group, facilitating nucleophilic substitution reactions for the straightforward conjugation to a ligand containing a nucleophile, such as an amine.
Quantitative Data on PROTAC Linker Performance
The choice of linker significantly impacts the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes comparative data for different linker types used in PROTACs, illustrating the importance of linker composition and length.
| Linker Type | Representative Structure | Key Physicochemical Properties | Impact on PROTAC Performance |
| Alkyl Chains | -(CH2)n- | Hydrophobic, flexible | Can lead to poor solubility but may improve cell permeability. Length needs to be empirically optimized. |
| PEG Chains | -(CH2CH2O)n- | Hydrophilic, flexible | Improves solubility and pharmacokinetic properties. Length is critical for optimal ternary complex formation. |
| Benzyl-PEG | Benzyl-(CH2CH2O)n- | Combination of hydrophobic (benzyl) and hydrophilic (PEG) regions, conformationally more restricted than PEG alone. | The benzyl group can introduce beneficial hydrophobic or pi-stacking interactions with the target protein or E3 ligase. |
| Rigid Linkers | e.g., containing piperazine or cyclopropyl groups | Conformationally constrained | Can improve potency and selectivity by pre-organizing the PROTAC into a bioactive conformation, but may also hinder the formation of a productive ternary complex. |
Experimental Protocols
The synthesis of a PROTAC using a Benzyl-PEG linker is a multi-step process that requires careful execution. The following is a representative protocol for the synthesis of a PROTAC using a benzyl-PEG linker with a terminal mesylate, such as this compound. This protocol describes the conjugation of the linker to an amine-containing ligand for an E3 ligase, followed by coupling to the ligand for the protein of interest.
Protocol 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand
This step involves the nucleophilic substitution of the mesylate group by the amine on the E3 ligase ligand.
Materials and Reagents:
-
Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Protocol 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the POI Ligand
This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
Materials and Reagents:
-
POI ligand with a terminal carboxylic acid
-
E3 ligase ligand-linker conjugate from Protocol 1
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
Anhydrous DMF
-
DIPEA
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Preparative HPLC for purification
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent), the E3 ligase ligand-linker conjugate (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Visualizing the PROTAC Mechanism and Synthesis Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental concepts in PROTAC action and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for the synthesis of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Benzyl-PEG11-MS in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, far from being a passive spacer, plays a critical role in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) based linkers have gained prominence. This technical guide provides a comprehensive overview of the mechanism of action of a specific PEG linker, Benzyl-PEG11-MS, in the context of PROTACs.
The Role of the Linker in PROTAC Function
The linker is a crucial determinant of a PROTAC's success, influencing multiple aspects of its function:
-
Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex. The length, flexibility, and chemical composition of the linker are critical for achieving the optimal orientation and proximity between the two proteins to enable efficient ubiquitin transfer.[1]
-
Physicochemical Properties: PROTACs are often large molecules that fall outside the typical "rule-of-five" for drug-likeness, leading to challenges in solubility and cell permeability.[2] PEG linkers, with their hydrophilic nature, can significantly improve the aqueous solubility of PROTACs.[1]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving cell uptake.[2]
-
Pharmacokinetics: The linker can influence the metabolic stability and overall pharmacokinetic profile of a PROTAC. The choice of linker can impact absorption, distribution, metabolism, and excretion (ADME) properties.[3]
This compound: A Long-Chain PEG Linker
This compound is a PROTAC linker characterized by a polyethylene glycol chain of 11 ethylene glycol units, capped with a benzyl group at one end and a methanesulfonyl (mesylate) group at the other. The mesylate group serves as a reactive handle for conjugation to a nucleophilic group (e.g., an amine or hydroxyl) on either the POI-binding ligand or the E3 ligase ligand.
The key features of the this compound linker include:
-
Length and Flexibility: The 11-unit PEG chain provides significant length and flexibility, which can be advantageous in spanning the distance between the POI and the E3 ligase and allowing for the formation of a stable ternary complex.
-
Hydrophilicity: The PEG component enhances the water solubility of the resulting PROTAC molecule, which can be beneficial for formulation and bioavailability.
-
Chemical Stability: The ether linkages in the PEG chain are generally stable under physiological conditions.
Mechanism of Action of PROTACs Utilizing this compound
The mechanism of action of a PROTAC incorporating the this compound linker follows the general principles of PROTAC-mediated protein degradation:
-
Cellular Entry: The PROTAC enters the cell, a process influenced by its overall physicochemical properties, to which the this compound linker contributes.
-
Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the target POI and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex. The length and flexibility of the this compound linker are critical for enabling a productive conformation of this complex.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC and the E3 ligase are released from the complex and can participate in further rounds of POI degradation, acting in a catalytic manner.
Quantitative Data on PROTAC Performance
| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | CRBN | 9 PEG units | 5.9 | >95 | Mino |
| BTK | CRBN | Shorter PEG linkers (<5 units) | >1000 | <20 | Mino |
| HaloTag | VHL | 3 PEG units | 19 | >95 | HEK293 |
| HaloTag | VHL | <3 PEG units | >1000 | <20 | HEK293 |
This data is compiled from various sources and is for illustrative purposes only.
Experimental Protocols
The characterization of PROTACs involves a series of in vitro and cell-based assays to evaluate their binding, ternary complex formation, ubiquitination, and degradation activity.
Ternary Complex Formation Assays
a) NanoBRET™ Assay
This live-cell assay measures the proximity between the POI and the E3 ligase induced by the PROTAC.
-
Principle: One protein (e.g., the POI) is tagged with a NanoLuc® luciferase (energy donor), and the other protein (e.g., the E3 ligase) is tagged with a HaloTag® that is labeled with a fluorescent acceptor. PROTAC-induced proximity brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.
-
Methodology:
-
Co-transfect cells with plasmids encoding the NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins.
-
Add the HaloTag® fluorescent ligand to label the E3 ligase.
-
Treat cells with varying concentrations of the PROTAC.
-
Add the NanoLuc® substrate and measure the luminescence at donor and acceptor wavelengths.
-
Calculate the BRET ratio to determine the extent of ternary complex formation.
-
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of the ternary complex.
-
Principle: One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the other protein (POI) is flowed over the surface. The formation of the ternary complex on the chip surface causes a change in the refractive index, which is detected by the instrument.
-
Methodology:
-
Immobilize the purified E3 ligase on the SPR sensor chip.
-
Prepare a series of solutions containing a fixed concentration of PROTAC and varying concentrations of the POI.
-
Inject the solutions over the sensor surface and monitor the binding response.
-
Analyze the data to determine the binding affinity (KD) and kinetics (kon and koff) of the ternary complex.
-
Ubiquitination Assays
a) In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.
-
Principle: Purified POI, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP are incubated with the PROTAC. The ubiquitinated POI is then detected by Western blot.
-
Methodology:
-
Combine the purified components in a reaction buffer.
-
Add the PROTAC or vehicle control (DMSO).
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the POI to visualize the ladder of ubiquitinated species.
-
b) In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay detects the ubiquitination of the POI in a cellular context.
-
Principle: Cells are treated with the PROTAC, and the POI is then immunoprecipitated. The ubiquitinated forms of the POI are detected by Western blotting with an anti-ubiquitin antibody.
-
Methodology:
-
Treat cells with the PROTAC for a specified time. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Wash the immunoprecipitates to remove non-specifically bound proteins.
-
Elute the proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated POI.
-
Protein Degradation Assays
Western Blot
This is the most common method to quantify the reduction in POI levels following PROTAC treatment.
-
Principle: Cells are treated with the PROTAC, and the total cellular protein is extracted. The level of the POI is then measured by Western blot and normalized to a loading control.
-
Methodology:
-
Plate cells and treat with a dose-response of the PROTAC for a defined period (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to PROTACs.
References
The Critical Influence of PEG Chain Length in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] While significant attention is often given to the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its chemical nature, rigidity, and particularly its length, play a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[4]
Among the most common linker motifs are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and synthetically tunable length. This guide provides an in-depth examination of the role of PEG chain length in PROTAC design, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the underlying biological and experimental processes.
The Linker's Role: More Than a Spacer
The linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase). This complex is the essential intermediate that brings the E3 ligase in close enough proximity to the POI to facilitate the transfer of ubiquitin, marking the POI for degradation by the 26S proteasome. The length of the PEG linker directly influences:
-
Ternary Complex Formation and Stability : The linker must be of an optimal length to allow for favorable protein-protein interactions between the POI and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing complex formation. Conversely, an excessively long linker can result in a high entropic penalty upon binding, leading to a non-productive or unstable complex where ubiquitination sites are not accessible.
-
Degradation Efficacy (DC50 and Dmax) : The stability of the ternary complex is directly correlated with the efficiency of protein degradation. This is often quantified by the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation).
-
Physicochemical and Pharmacokinetic (PK) Properties : PEG linkers are known to enhance aqueous solubility and can improve cell permeability, which are critical for a PROTAC's bioavailability and overall PK profile. However, the overall molecular weight, which increases with linker length, can also negatively impact these properties.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for PROTAC development.
Caption: PROTAC Mechanism of Action: from ternary complex formation to degradation.
Caption: A typical experimental workflow for PROTAC design and optimization.
Impact of PEG Chain Length on Degradation Efficacy: Quantitative Data
Systematic studies varying the PEG linker length have demonstrated a clear "Goldilocks" effect, where an optimal length exists for maximal degradation. The ideal length is highly dependent on the specific POI and E3 ligase pair.
Table 1: Effect of Linker Length on Tank-binding kinase 1 (TBK1) Degradation This table summarizes data for CRBN-recruiting PROTACs targeting TBK1, showing that degradation is only observed once a minimum linker length is achieved.
| PROTAC | Linker Length (atoms) | Linker Composition | DC50 (nM) | Dmax (%) |
| Cmpd 1 | 7 | Alkyl/Ether | > 1000 | < 10 |
| Cmpd 2 | 12 | Alkyl/Ether | 31 | 95 |
| Cmpd 3 | 15 | Alkyl/Ether | 10 | 98 |
| Cmpd 4 | 21 | Alkyl/Ether | 3 | 96 |
| Cmpd 5 | 29 | Alkyl/Ether | 292 | 76 |
| Data synthesized from literature reports, including Arvinas publications. |
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation This table shows a series of reversible covalent PROTACs targeting BTK and recruiting Cereblon (CRBN), highlighting a distinct optimal PEG length.
| PROTAC | Linker Composition | DC50 (nM, Mino Cells) | Dmax (%, Mino Cells) |
| RC-p2-V | PEG2 | 41 | ~95 |
| RC-p3-V | PEG3 | 10 | ~98 |
| RC-p4-V | PEG4 | 4.8 | > 99 |
| RC-p5-V | PEG5 | 11 | > 99 |
| RC-p6-V | PEG6 | 21 | ~98 |
| Data derived from studies on covalent BTK PROTACs. |
Table 3: Effect of PEG Linker Length on BRD4 Degradation This table presents a comparative series of VHL-recruiting PROTACs targeting BRD4, illustrating how potency can be fine-tuned by single PEG unit modifications.
| PROTAC | Linker Composition | DC50 (nM, HEK293T) | Dmax (%) |
| BRD4-PROTAC 1 | PEG3 | 25 | > 90 |
| BRD4-PROTAC 2 | PEG4 | 12 | > 95 |
| BRD4-PROTAC 3 | PEG5 | 8 | > 95 |
| BRD4-PROTAC 4 | PEG6 | 15 | > 90 |
| Representative data synthesized from multiple studies on BRD4 degraders. |
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is a fundamental method to determine the degradation of a target protein (POI) by quantifying its abundance post-treatment.
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293T, Mino) in 6-well plates to achieve 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator. c. Prepare a serial dilution of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) must be included. d. Treat cells with the PROTAC dilutions and vehicle control for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s protocol. b. Normalize all samples to the same protein concentration using lysis buffer. c. Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes to denature proteins.
4. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. f. Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. g. Wash the membrane 3x with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane 3x with TBST.
5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system. c. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation
This protocol describes a live-cell method to quantify the formation of the ternary complex.
1. Cell Preparation and Transfection: a. Co-transfect HEK293 cells with two plasmids: one encoding the POI fused to NanoLuc® Luciferase and another encoding the E3 ligase (e.g., VHL) fused to HaloTag®. b. Culture the transfected cells for 24 hours post-transfection.
2. Assay Plating: a. Resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium. b. Dispense the cell suspension into a 96-well white assay plate.
3. Ligand Labeling and PROTAC Treatment: a. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to label the HaloTag®-E3 ligase fusion protein. b. Add a serial dilution of the PROTAC compound to the wells.
4. Signal Detection: a. Add the NanoBRET™ Nano-Glo® Substrate to all wells. b. Immediately measure the donor emission (460 nm, from NanoLuc®) and acceptor emission (618 nm, from the labeled HaloTag®) using a luminometer equipped with the appropriate filters.
5. Data Analysis: a. Calculate the NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal. b. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex, as energy transfer (BRET) only occurs when the donor (NanoLuc®-POI) and acceptor (HaloTag®-E3) are brought into close proximity by the PROTAC.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The length of the linker is not a one-size-fits-all parameter but a critical variable that must be empirically determined for each POI-E3 ligase pair. As demonstrated by quantitative data, even single PEG unit modifications can dramatically alter degradation potency. By systematically synthesizing and evaluating a series of PROTACs with varying PEG chain lengths using robust methodologies like Western blotting and NanoBRET assays, researchers can identify optimal linker configurations. This iterative process is essential for developing highly potent, selective, and bioavailable PROTACs, ultimately accelerating their journey from the laboratory to the clinic.
References
Benzyl-PEG11-MS for Targeted Protein Degradation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. The UPS is a natural cellular process for degrading damaged or unwanted proteins. PROTACs are engineered molecules that act as a bridge between a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, a key component of the ubiquitination machinery.
-
A chemical linker: This flexible chain connects the POI and E3 ligase ligands.
The linker is not merely a spacer; its length, composition, and attachment points are critical for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. PEG chains are hydrophilic, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The flexibility of PEG linkers allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex.
Benzyl-PEG11-MS is a specific type of PEG-based linker. Its structure consists of a benzyl group, a PEG chain with 11 ethylene glycol units, and a terminal mesylate (MS) group.
-
Benzyl Group: The benzyl group can provide a degree of rigidity and may participate in hydrophobic interactions within the ternary complex.
-
PEG11 Chain: The 11-unit PEG chain offers significant flexibility and hydrophilicity, influencing the PROTAC's solubility and pharmacokinetic properties.
-
Mesylate (MS) Group: The mesylate is a good leaving group, making this end of the linker reactive and suitable for conjugation to a nucleophilic group (such as an amine or thiol) on either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this activity are:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.
-
Binding Affinity (Kd): The dissociation constant, which measures the strength of the interaction between the PROTAC and its target protein and the E3 ligase.
While specific data for PROTACs using the this compound linker is not available, the following table provides representative data for PROTACs with varying PEG linker lengths to illustrate the impact of the linker on degradation efficiency.
| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | VHL | PEG4 | 50 | >90 | Fictional |
| PROTAC B | BRD4 | VHL | PEG8 | 15 | >95 | Fictional |
| PROTAC C | BRD4 | VHL | PEG12 | 80 | 85 | Fictional |
| PROTAC D | BTK | CRBN | PEG3 | 100 | >90 | Fictional |
| PROTAC E | BTK | CRBN | PEG6 | 25 | >95 | Fictional |
| PROTAC F | BTK | CRBN | PEG9 | 150 | 80 | Fictional |
Note: The data in this table is illustrative and intended to demonstrate the general principles of how linker length can affect PROTAC potency and efficacy. The optimal linker length is target-dependent and must be determined empirically.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of PROTACs.
Synthesis of a PROTAC using this compound (General Protocol)
This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker is coupled to an amine-containing E3 ligase ligand, followed by conjugation to a POI ligand bearing a carboxylic acid.
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the POI Ligand
-
Dissolve the POI ligand containing a carboxylic acid (1.0 equivalent) and the E3 ligase ligand-linker conjugate from Step 1 (1.0 equivalent) in anhydrous DMF.
-
Add a peptide coupling reagent, such as HATU (1.1 equivalents), and a base, such as DIPEA (3.0 equivalents).
-
Stir the reaction at room temperature under an inert atmosphere until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control. It is often necessary to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (or POI) conjugated to magnetic or agarose beads overnight at 4 °C.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western blotting using antibodies against both the POI and the E3 ligase.
-
Visualizations
Signaling Pathway
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow: Western Blot
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Conclusion
This compound represents a valuable tool in the PROTAC designer's toolkit, offering a balance of flexibility and hydrophilicity that can be leveraged to create potent and effective protein degraders. While specific examples of its application in the literature are not widespread, the principles outlined in this guide provide a solid framework for its incorporation into novel PROTAC designs. The optimization of the linker is a critical and often empirical process in PROTAC development. A systematic approach to linker design, coupled with robust analytical methods for characterization, is essential for advancing the field of targeted protein degradation and realizing the full therapeutic potential of this exciting modality. Future research will undoubtedly shed more light on the specific advantages and applications of linkers like this compound in the development of next-generation protein degraders.
Technical Guide: Benzyl-PEG11-MS for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-PEG11-MS, a polyethylene glycol (PEG)-based linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide covers supplier information, purity specifications, the role of this compound in PROTAC synthesis, and a representative experimental protocol.
Introduction to this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is crucial for the efficacy of a PROTAC, as its length, flexibility, and chemical properties determine the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). PEG linkers, such as this compound, are widely used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. This compound is a monodisperse PEG linker with a benzyl protecting group and a methanesulfonyl (mesyl) leaving group, facilitating its conjugation to other molecules.
Supplier and Purity Information
Several chemical suppliers offer this compound. The following table summarizes the available information on suppliers and the purity of the compound.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | HY-132051 | >98% | C30H54O14S | 670.81 |
| MedKoo Biosciences | 123972 | >95% | C30H54O14S | 670.81 |
| Alfa Chemistry | ACMA00017563 | N/A | C30H54O14S | 670.81 |
| DC Chemicals | DC44332 | N/A | C30H54O14S | N/A |
Role and Application in PROTAC Synthesis
This compound serves as a flexible linker to connect the POI-binding ligand and the E3 ligase ligand in a PROTAC molecule. The benzyl group can be removed under specific conditions if further modification is required, while the mesyl group is a good leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the linker to a functional group (e.g., an amine or a hydroxyl group) on one of the ligands.
A notable application of a similar PEG-based linker is described in patent WO2019246570A1, which relates to compounds and methods for the targeted degradation of cellular proteins.[1]
Experimental Protocol: A General Approach to PROTAC Synthesis using a PEG Linker
The following is a representative protocol for the synthesis of a PROTAC using a PEG-based linker like this compound. This protocol is for illustrative purposes and may require optimization based on the specific ligands being used.
Step 1: Synthesis of Ligand-Linker Intermediate
-
Reaction Setup: Dissolve the POI-binding ligand (containing a nucleophilic group, e.g., an amine) (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture to facilitate the nucleophilic substitution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) for several hours to overnight.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the ligand-linker intermediate.
Step 2: Deprotection of the Benzyl Group (if necessary)
If the benzyl group needs to be removed for subsequent steps, this can be achieved through catalytic hydrogenation.
-
Reaction Setup: Dissolve the ligand-linker intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition: Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate.
Step 3: Coupling of the Second Ligand
-
Activation of the Second Ligand: If the second ligand (E3 ligase ligand) contains a carboxylic acid, it needs to be activated. Dissolve the E3 ligase ligand (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF) and add a peptide coupling reagent, such as HATU (1.1 eq), and a base, such as DIPEA (2-3 eq). Stir for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the deprotected ligand-linker intermediate (1.0 eq) to the activated E3 ligase ligand solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Monitoring, Work-up, and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up as described in Step 1 and purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity product.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action of a PROTAC in mediating targeted protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The diagram below outlines the key steps in the synthesis of a PROTAC molecule using a linker such as this compound.
Caption: Experimental workflow for the synthesis of a PROTAC.
References
Methodological & Application
Application Notes and Protocols for Benzyl-PEG11-MS in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical component of a PROTAC, as its length, flexibility, and physicochemical properties significantly influence the efficacy of the resulting degrader. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1][2] The ability to precisely control the length of the PEG chain allows for the optimization of the distance between the POI and the E3 ligase, which is crucial for efficient ternary complex formation and subsequent protein degradation.[1]
This application note provides a detailed protocol for the synthesis of Benzyl-PEG11-MS, a versatile PEG-based linker, and its application in the development of PROTACs. This compound features a terminal mesylate group, which is an excellent leaving group for nucleophilic substitution reactions with amine or hydroxyl groups present on warheads or E3 ligase ligands.
Data Presentation
Table 1: Reagents for this compound Synthesis
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Benzyl-PEG11-OH | C29H52O12 | 592.71 | 1.0 | 1.0 | 593 mg |
| Triethylamine (TEA) | C6H15N | 101.19 | 1.5 | 1.5 | 0.21 mL |
| Methanesulfonyl Chloride (MsCl) | CH3ClO2S | 114.55 | 1.2 | 1.2 | 0.093 mL |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | - | 10 mL |
Table 2: Reagents for Hypothetical PROTAC Synthesis (BRD4-Degrader)
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | C30H54O14S | 670.81 | 0.1 | 1.0 | 67.1 mg |
| 4-(1-aminoethyl)pomalidomide | C15H16N4O4 | 316.31 | 0.11 | 1.1 | 34.8 mg |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | 0.3 | 3.0 | 0.052 mL |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | - | - | 2 mL |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the terminal hydroxyl group of Benzyl-PEG11-OH to a mesylate.
Materials:
-
Benzyl-PEG11-OH
-
Triethylamine (TEA)
-
Methanesulfonyl Chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M HCl (aq)
-
Saturated Sodium Bicarbonate (aq)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve Benzyl-PEG11-OH (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.
Expected Outcome: The product, this compound, is typically obtained in high yield (>90%) as a clear to pale yellow oil. Characterization can be performed using ¹H NMR and Mass Spectrometry.
Protocol 2: Synthesis of a Hypothetical BRD4-Degrading PROTAC
This protocol details the coupling of this compound with an amine-functionalized E3 ligase ligand (4-(1-aminoethyl)pomalidomide) to form a PROTAC targeting the BRD4 protein.
Materials:
-
This compound
-
4-(1-aminoethyl)pomalidomide (or a similar amine-containing warhead/ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
Dissolve 4-(1-aminoethyl)pomalidomide (1.1 eq) and this compound (1.0 eq) in anhydrous DMF (0.05 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 50 °C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Expected Outcome: The final PROTAC is typically a solid or viscous oil. The yield will vary depending on the specific substrates. Characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Synthesis and Application Workflow of this compound
Caption: Workflow for the synthesis and application of this compound in PROTAC development.
PROTAC-Mediated Degradation of BRD4
Caption: PROTAC-mediated degradation pathway of BRD4 protein.
References
Step-by-Step Guide to Incorporating Benzyl-PEG11-MS into a PROTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to co-opt the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
Poly(ethylene glycol) (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic versatility for tuning linker length. Benzyl-PEG11-MS is a bifunctional PEG linker featuring a benzyl group on one terminus and a methanesulfonyl (mesylate) group on the other. The mesylate is an excellent leaving group, making this linker ideal for facile conjugation to nucleophilic functional groups, such as amines or thiols, commonly present on E3 ligase ligands or POI ligands, through a nucleophilic substitution reaction.
These application notes provide a detailed, step-by-step guide on the incorporation of this compound into a PROTAC, covering the underlying signaling pathway, a comprehensive experimental workflow, and expected quantitative outcomes.
PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process can be visualized as a catalytic cycle within the cell's protein homeostasis machinery.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a modular process. A common strategy involves a two-step sequential coupling. First, this compound is conjugated to either the E3 ligase ligand or the POI ligand. The resulting intermediate is then coupled to the second ligand to complete the PROTAC synthesis. The choice of which ligand to couple first depends on the chemical functionalities available on each ligand and their relative reactivity and stability. The following workflow illustrates the synthesis of a PROTAC where an amine-containing E3 ligase ligand is first coupled to this compound, followed by conjugation to a POI ligand with a functional group suitable for a subsequent reaction (e.g., a carboxylic acid for amide bond formation).
Caption: General experimental workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. This example assumes the E3 ligase ligand contains a primary or secondary amine and the POI ligand contains a carboxylic acid.
Step 1: Synthesis of the E3 Ligase Ligand-Linker Conjugate
This step involves the nucleophilic substitution of the mesylate group on this compound by the amine group of the E3 ligase ligand.
Reagents and Materials:
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure E3 ligase ligand-PEG11-Benzyl conjugate.
Step 2: Synthesis of the Final PROTAC
This step describes the coupling of the purified E3 ligase ligand-linker conjugate (which now has a terminal benzyl group that is generally unreactive in this context, assuming the other end of the original E3 ligase ligand had a reactive handle, or that the benzyl group is removed to reveal a reactive handle) to the POI ligand. For this protocol, we will assume the benzyl group is a protecting group for a phenol on the linker and will be deprotected to couple with a POI ligand. A more direct approach, if the POI ligand has a nucleophile, would be to use a bifunctional PEG linker with two different leaving groups. However, to illustrate a common multi-step synthesis, we will proceed with a deprotection and subsequent coupling.
Note: A more direct synthetic route would involve using a hetero-bifunctional linker. For the purpose of this protocol using this compound, we will assume a subsequent debenzylation and coupling. A more common approach would be to have a functional handle on the benzyl group or use a different linker. For the sake of providing a complete protocol, we will proceed with a hypothetical debenzylation followed by an ether synthesis (Williamson ether synthesis).
Sub-step 2a: Deprotection of the Benzyl Group (if applicable)
Reagents and Materials:
-
E3 Ligand-PEG11-Benzyl conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Protocol:
-
Dissolve the E3 Ligand-PEG11-Benzyl conjugate (1.0 equivalent) in MeOH or EtOAc.
-
Carefully add Pd/C (typically 10 mol %) to the solution.
-
Purge the reaction vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate (E3 Ligand-PEG11-OH), which is often used directly in the next step.
Sub-step 2b: Coupling with the POI Ligand
This example assumes the POI ligand has a good leaving group (e.g., a bromide) for a Williamson ether synthesis with the newly formed hydroxyl group.
Reagents and Materials:
-
E3 Ligand-PEG11-OH intermediate
-
POI Ligand with a leaving group (e.g., POI-Br)
-
A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Anhydrous DMF or Acetonitrile
Protocol:
-
Dissolve the E3 Ligand-PEG11-OH intermediate (1.0 equivalent) in anhydrous DMF.
-
Carefully add NaH (1.2 equivalents, 60% dispersion in mineral oil) or K₂CO₃ (3.0 equivalents) to the solution at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C (for NaH) or room temperature (for K₂CO₃).
-
Add the POI Ligand-Br (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction carefully with water (especially if NaH was used).
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Quantitative Data Summary
The following tables provide representative, illustrative data for the synthesis and characterization of a PROTAC using a PEG-based linker strategy. The actual yields and purity will vary depending on the specific ligands used and the optimization of the reaction conditions.
Table 1: Representative Reaction Conditions and Outcomes for PROTAC Synthesis
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) (by LC-MS/HPLC) |
| 1 | E3 Ligand-Linker Conjugation | E3-NH₂ (1 eq), this compound (1.1 eq), DIPEA (3 eq), DMF, 60°C, 16h | 65 - 85 | >95 |
| 2a | Debenzylation | E3-PEG11-Bn, H₂, 10% Pd/C, MeOH, RT, 4-16h | 80 - 95 | >95 |
| 2b | Final PROTAC Synthesis | E3-PEG11-OH (1 eq), POI-Br (1.1 eq), NaH (1.2 eq), DMF, RT, 16h | 40 - 60 | >98 |
Table 2: Characterization of the Final PROTAC
| Analysis Method | Expected Result |
| ¹H NMR | Peaks corresponding to the protons of the POI ligand, the E3 ligase ligand, and the characteristic repeating units of the PEG linker. |
| ¹³C NMR | Peaks corresponding to the carbons of the entire PROTAC molecule, confirming the structure. |
| High-Resolution Mass Spectrometry (HRMS) | The measured mass should correspond to the calculated exact mass of the final PROTAC, confirming its elemental composition. |
| Analytical HPLC | A single major peak indicating the purity of the final compound. |
Logical Relationship of PROTAC Components
The three components of a PROTAC are synergistically linked to achieve the degradation of the target protein. Their relationship is not merely linear but forms a cooperative ternary complex that is essential for the biological activity.
Caption: Logical relationship of PROTAC components.
By following these detailed protocols and understanding the underlying principles, researchers can effectively incorporate this compound and other similar linkers into their PROTAC design and synthesis workflows to develop novel protein degraders for therapeutic and research applications.
Application Note: Utilizing Benzyl-PEG11-MS in Targeted Protein Degradation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[4][5] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker component is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and provide tunable lengths to optimize ternary complex formation.
Benzyl-PEG11-MS is a PEG-based PROTAC linker featuring an 11-unit PEG chain, a benzyl group, and a methanesulfonate (mesylate, MS) leaving group. The PEG11 spacer offers a significant degree of flexibility and hydrophilicity, potentially improving the pharmacokinetic properties of the resulting PROTAC. The benzyl group can introduce conformational rigidity, which may be beneficial for establishing a productive ternary complex geometry. The terminal mesylate group is a reactive handle for conjugation to a nucleophilic site (e.g., an alcohol or amine) on a POI ligand or an E3 ligase ligand, facilitating the final steps of PROTAC synthesis.
This document provides detailed protocols for the synthesis and evaluation of PROTACs incorporating the this compound linker.
Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge. By binding simultaneously to a target protein and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain is recognized by the proteasome, which then degrades the target protein. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a POI ligand containing a hydroxyl group.
Reagents and Materials:
-
POI ligand with an available hydroxyl group (POI-OH) (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis, magnetic stirrer, syringes
-
Reaction monitoring tools (LC-MS, TLC)
-
Purification supplies (silica gel for column chromatography or preparative HPLC)
Procedure:
-
Preparation: Dry all glassware thoroughly. Set up the reaction under an inert nitrogen or argon atmosphere.
-
Dissolution: Dissolve the POI-OH ligand (1.0 eq) in anhydrous DMF.
-
Deprotonation: Carefully add NaH (1.5 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.
-
Conjugation: Dissolve this compound (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC to confirm the formation of the desired product (POI-O-PEG11-Benzyl).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC. Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a framework for assessing the formation of the ternary complex using SPR, a valuable technique for studying molecular interactions in real-time.
Reagents and Materials:
-
Purified, biotinylated E3 ligase (e.g., VHL or Cereblon complex)
-
Purified POI
-
Synthesized PROTAC
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Chip Preparation: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip surface to a suitable response level.
-
Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI (if possible) and inject the PROTAC to determine its binary affinity for the target. Alternatively, use a solution-based affinity measurement.
-
Ternary Complex Formation: a. Prepare a series of solutions containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the POI. b. Inject these mixtures over the immobilized E3 ligase surface. c. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary POI-PROTAC-E3 ligase complex.
-
Data Analysis: a. Fit the sensorgram data from the binary interactions to a suitable binding model (e.g., 1:1 Langmuir) to calculate KD values. b. Analyze the ternary complex formation data to determine the affinity and kinetics of the interaction. Calculate the cooperativity factor (alpha), which is the ratio of the binary affinities to the ternary complex affinity. A high cooperativity factor often correlates with potent degradation.
Protocol 3: Cellular Protein Degradation Assay (Western Blotting)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Reagents and Materials:
-
Appropriate cell line expressing the POI
-
Cell culture medium and reagents
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL) and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane (e.g., with 5% non-fat milk in TBST). c. Incubate with the primary antibody for the POI overnight at 4°C. d. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Develop the blot using ECL substrate and capture the image. f. Strip and re-probe the membrane for the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control. c. Calculate the percentage of remaining protein relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage) values.
Protocol 4: Cellular Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Reagents and Materials:
-
Reagents from Protocol 3
-
Proteasome inhibitor (e.g., MG132 or Carfilzomib)
-
Immunoprecipitation (IP) buffer
-
Primary antibody against the POI for IP
-
Primary antibody against ubiquitin
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration near its DC50, a vehicle control, and the PROTAC plus a proteasome inhibitor (pre-treat with inhibitor for 1-2 hours). Incubate for a time sufficient to see degradation (e.g., 4-8 hours).
-
Cell Lysis: Lyse the cells using IP buffer.
-
Immunoprecipitation: a. Pre-clear the lysates with Protein A/G beads. b. Incubate the lysates with the anti-POI antibody overnight at 4°C to form an antibody-antigen complex. c. Add Protein A/G beads to capture the complex. d. Wash the beads several times with IP buffer to remove non-specific binders.
-
Elution and Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. b. Perform Western blotting as described in Protocol 3, but probe the membrane with an anti-ubiquitin antibody.
-
Data Analysis: An increase in the high-molecular-weight smear (polyubiquitinated POI) in the PROTAC-treated lanes (especially with proteasome inhibitor co-treatment) compared to the control lane confirms that the PROTAC induces ubiquitination of the target protein.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Representative Binding and Degradation Data
| PROTAC ID | Linker | Target Protein (POI) | E3 Ligase | Binary Affinity POI (KD, nM) | Binary Affinity E3 (KD, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|---|---|---|
| PROTAC-X | This compound | BRD4 | VHL | 25 | 70 | 5.2 | 15 | >95 | 293T |
| PROTAC-Y | This compound | BTK | CRBN | 10 | 150 | 2.1 | 50 | 85 | MOLM-13 |
| Control-1 | Alkyl-C8 | BRD4 | VHL | 30 | 65 | 1.5 | 250 | 70 | 293T |
Note: Data presented are hypothetical examples for illustrative purposes.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Principles, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for PROTACs with Benzyl-PEG11-MS Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Benzyl-PEG11-MS linker. This document outlines the mechanism of action, key experimental protocols, and data interpretation to facilitate the development of novel protein degraders.
Introduction to PROTACs and the this compound Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1][2] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. The this compound linker combines the properties of a rigid benzyl group and a flexible, hydrophilic polyethylene glycol (PEG) chain. The benzyl group can provide conformational restriction and may engage in pi-stacking interactions, potentially enhancing ternary complex stability. The PEG component, a commonly used linker in PROTAC design, improves water solubility and can affect cell permeability, thereby potentially improving oral absorption. The length of the PEG chain is crucial for optimal degradation efficiency.
Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, a process catalyzed by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
References
Application Notes and Protocols: Cell Permeability Assays for PROTACs Featuring Benzyl-PEG11-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to selectively eliminate target proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
A critical challenge in the development of effective PROTACs is ensuring their ability to cross the cell membrane to reach their intracellular targets. Due to their large size and high polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic efficacy. Linkers, such as Benzyl-PEG11-MS, play a crucial role in determining the overall physicochemical properties of the PROTAC, including its solubility and permeability.
These application notes provide detailed protocols for key assays used to evaluate the cell permeability of PROTACs, with a focus on methodologies applicable to molecules incorporating linkers like this compound.
Key Cell Permeability Assays for PROTACs
Several in vitro assays are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that provide a more comprehensive assessment of cellular transport mechanisms.
1. Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.
2. Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
3. NanoBRET™ Target Engagement Assay: A live-cell assay that can be adapted to quantitatively measure the intracellular accumulation of PROTACs. By comparing target engagement in intact versus permeabilized cells, an availability index can be calculated to rank the intracellular concentration of different PROTACs.
Data Presentation: Comparative Permeability Data
The following table summarizes representative quantitative data from various permeability assays for hypothetical PROTACs to illustrate how data can be structured for easy comparison.
| PROTAC (with this compound linker) | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) |
| PROTAC-A | PAMPA | 1.2 | N/A | N/A |
| PROTAC-B | PAMPA | 0.7 | N/A | N/A |
| PROTAC-A | Caco-2 (A to B) | 0.8 | 2.5 | N/A |
| PROTAC-B | Caco-2 (A to B) | 0.4 | 4.1 | N/A |
| PROTAC-A | NanoBRET™ | N/A | N/A | 150 |
| PROTAC-B | NanoBRET™ | N/A | N/A | 75 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well microplate (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis microplate reader or LC-MS/MS
Procedure:
-
Prepare Acceptor Plate: Add 200 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate:
-
Coat the filter of the donor plate with 5 µL of the artificial membrane solution and allow it to solidify.
-
Prepare the PROTAC working solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be less than 1%.
-
Add 200 µL of the PROTAC working solution to each well of the coated donor plate.
-
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
-
Caco-2 Permeability Assay Protocol
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which form tight junctions and express transporters similar to the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with inserts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution (in DMSO)
-
Lucifer yellow solution
-
LC-MS/MS
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm².
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add 0.4 mL of HBSS containing the PROTAC at the desired concentration (e.g., 10 µM) to the apical (upper) chamber.
-
Add 1.2 mL of HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with 5% CO₂ for 2 hours.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above but add the PROTAC solution to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using the equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the insert
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
NanoBRET™ Intracellular Accumulation Assay Protocol
Principle: This assay quantifies the intracellular concentration of a PROTAC by measuring its engagement with a target protein fused to NanoLuc® luciferase. A fluorescent tracer competes with the PROTAC for binding to the target. By comparing the IC₅₀ values in intact and permeabilized cells, the relative intracellular accumulation can be determined.
Materials:
-
Cells expressing the target protein-NanoLuc® fusion
-
NanoBRET™ fluorescent tracer specific for the target protein
-
Digitonin for cell permeabilization
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the cells in Opti-MEM®.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
-
Intact Cell Assay:
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate at 37°C for 2 hours.
-
-
Permeabilized Cell Assay:
-
Follow the same procedure as the intact cell assay, but add digitonin along with the PROTAC dilutions to permeabilize the cells.
-
-
Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer measuring both donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ for both intact and permeabilized cells.
-
Calculate the Relative Intracellular Accumulation Coefficient: Intracellular Accumulation = IC₅₀ (Permeabilized) / IC₅₀ (Intact)
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PAMPA Experimental Workflow.
Caption: Caco-2 Assay Workflow.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl-PEG11-MS in the Development of Novel Therapeutics: PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[2] Benzyl-PEG11-MS is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[3] The PEG component of the linker enhances the solubility and permeability of the PROTAC, addressing common challenges in drug development. This document provides detailed application notes and protocols for the use of this compound in the development of novel PROTAC therapeutics.
Core Principles of PEG Linkers in PROTAC Design
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, flexibility, and chemical composition of the linker, such as the 11 PEG units in this compound, are critical parameters that must be optimized for each specific target and E3 ligase pair.
PEG linkers, like this compound, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often large and lipophilic PROTAC molecules.
-
Improved Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt a conformation that masks its polar surface area, facilitating passage across the cell membrane.
-
Optimized Ternary Complex Formation: The length of the PEG linker is crucial for achieving the optimal orientation and proximity between the POI and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.
Data Presentation
The following tables summarize representative quantitative data illustrating the impact of PEG linker length on PROTAC performance. This data is illustrative and compiled from various sources in the literature.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Alkyl Chain | >1000 | <20 |
| PROTAC-2 | PEG4 | 100 | 85 |
| PROTAC-3 | PEG11 (Illustrative) | 25 | >95 |
| PROTAC-4 | PEG15 | 150 | 80 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Influence of PEG Linker Length on Physicochemical Properties
| PROTAC Candidate | Linker Composition | Aqueous Solubility (µg/mL) | Cell Permeability (10⁻⁶ cm/s) |
| PROTAC-1 | Alkyl Chain | <1 | 8.2 |
| PROTAC-2 | PEG4 | 25 | 5.5 |
| PROTAC-3 | PEG11 (Illustrative) | >100 | 3.1 |
| PROTAC-4 | PEG15 | >150 | 1.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs using a Benzyl-PEG-MS linker.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using this compound. This often involves amide bond formation or "click chemistry".
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
E3 ligase ligand (e.g., pomalidomide) with a compatible functional group.
-
This compound.
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation).
-
Copper(I) catalyst and a corresponding azide or alkyne functionalized ligand for click chemistry.
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., preparative HPLC).
Procedure (Amide Bond Formation Example):
-
Activation of Carboxylic Acid: Dissolve the component with a carboxylic acid group (either the POI ligand or the E3 ligase ligand) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of the amine-functionalized component (the other ligand or the Benzyl-PEG11-amine derivative) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by preparative HPLC to yield the final PROTAC molecule.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI.
-
Synthesized PROTAC.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein samples to the same concentration and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the POI and the loading control. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control signal to determine the extent of protein degradation.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
Troubleshooting & Optimization
Benzyl-PEG11-MS solubility optimization in aqueous and organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility optimization of Benzyl-PEG11-MS in aqueous and organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. It possesses an amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. The polyethylene glycol (PEG) chain (PEG11) contributes to its water solubility, while the benzyl group is hydrophobic, enhancing its solubility in organic solvents. This dual nature means its solubility can be modulated by the choice of solvent.
Q2: In which common organic solvents is this compound expected to be soluble?
A2: Based on its structure, this compound is predicted to be soluble in a range of polar aprotic and halogenated organic solvents. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Chloroform. The benzyl group's aromaticity also suggests moderate solubility in aromatic solvents like Toluene.
Q3: What challenges might I encounter when dissolving this compound in aqueous solutions?
A3: Due to the hydrophobic benzyl group, dissolving this compound directly into purely aqueous buffers can be challenging, potentially leading to incomplete dissolution or the formation of micelles. It is often necessary to first dissolve the compound in a water-miscible organic solvent before preparing aqueous stocks.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to first prepare a high-concentration stock solution in an anhydrous organic solvent such as DMF or DMSO.[1] This stock can then be diluted into aqueous buffers to the desired final concentration. When diluting, add the organic stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.
Q5: What is the recommended storage condition for this compound and its stock solutions?
A5: this compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[2] Stock solutions should be stored at -20°C or -80°C to ensure stability.[3] Before use, allow the vial to warm to room temperature to prevent moisture condensation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in aqueous buffer. | The hydrophobic benzyl group is limiting aqueous solubility. | 1. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.2. Add the stock solution dropwise to the aqueous buffer while vortexing.3. Gentle warming (30-40°C) and sonication in a water bath can aid dissolution. |
| Precipitation occurs when diluting the organic stock solution into an aqueous buffer. | The final concentration of the organic solvent in the aqueous solution is too high, or the compound has reached its solubility limit in the mixed solvent system. | 1. Decrease the concentration of the initial organic stock solution.2. Use a larger volume of the aqueous buffer for dilution.3. Investigate the use of co-solvents or surfactants to enhance aqueous solubility. |
| The compound appears oily or forms a film instead of dissolving. | This can occur if the compound is hygroscopic and has absorbed moisture, or if it has a low melting point. | 1. Ensure the compound is stored in a desiccated environment.2. Try dissolving in a different organic solvent with a higher solvating power for amphiphilic molecules. |
| Inconsistent experimental results related to compound concentration. | Potential degradation of the compound in certain solvents or incomplete initial dissolution. | 1. Verify the stability of this compound in the chosen solvent system over the experimental timeframe.2. Ensure complete dissolution of the stock solution before making further dilutions. Centrifuge the stock solution and use the supernatant for experiments. |
Quantitative Solubility Data (Illustrative)
| Solvent | Solvent Class | Predicted Solubility (mg/mL at 25°C) | Rationale |
| Water | Aqueous | < 1 | The hydrophobic benzyl group significantly limits solubility in pure water. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 1 | Similar to water, solubility is expected to be low. |
| Dimethylformamide (DMF) | Polar Aprotic | > 50 | The polar nature of DMF can effectively solvate the entire molecule. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 50 | DMSO is an excellent solvent for a wide range of organic compounds, including those with moderate polarity.[4] |
| Dichloromethane (DCM) | Halogenated | > 25 | Effective at dissolving compounds with moderate polarity and aromatic character. |
| Ethanol | Alcohol | ~10-20 | The alcohol can interact with both the polar and non-polar parts of the molecule. |
| Toluene | Aromatic | ~5-10 | The aromatic rings of toluene and the benzyl group will interact favorably. |
| Hexane | Non-polar Aliphatic | < 0.1 | The high polarity of the PEG chain limits solubility in non-polar solvents. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Materials: this compound powder, anhydrous DMSO or DMF, sterile microcentrifuge tubes, vortex mixer.
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Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 50 mg/mL).
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Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
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Store the stock solution at -20°C.
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Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
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Materials: this compound, selected aqueous buffers, orbital shaker, 1.5 mL microcentrifuge tubes, centrifuge, HPLC system.
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Procedure:
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Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL).
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Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
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Carefully collect a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC.
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The determined concentration represents the solubility of the compound in that specific aqueous buffer.
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Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Shake-flask method for determining aqueous solubility.
References
Overcoming the hook effect with long-chain PEG linkers like Benzyl-PEG11-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering the high-dose hook effect in immunoassays. A novel strategy involving the use of long-chain Polyethylene Glycol (PEG) linkers, such as Benzyl-PEG11-MS, on detection antibodies is explored as a potential solution.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect in a sandwich immunoassay?
The high-dose hook effect, also known as the prozone phenomenon, is an issue that can occur in "one-step" sandwich immunoassays, leading to falsely low results at very high analyte concentrations.[1][2] In a typical sandwich immunoassay, the signal generated is proportional to the amount of analyte in the sample. However, when the analyte concentration is excessively high, both the capture and detection antibodies become saturated.[1][2] This saturation prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody), leading to a paradoxical decrease in the measured signal.[1] This can result in the misinterpretation of a high-concentration sample as a low-concentration one.
Q2: How can a long-chain PEG linker like this compound theoretically help in overcoming the hook effect?
While sample dilution is a common method to mitigate the hook effect, modifying the detection antibody with a long-chain PEG linker like this compound presents a novel approach. The principle behind this strategy is the introduction of steric hindrance and increased hydrophilicity to the detection antibody. The long, flexible PEG chain could potentially:
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Reduce the simultaneous binding of excess free analyte to both capture and detection antibodies: The PEG chain may create a steric shield, slowing down the binding kinetics of the detection antibody to the captured analyte. This could provide a temporal window for the removal of unbound, excess analyte during wash steps, thereby preventing the "hook."
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Improve the accessibility of the detection antibody to the captured analyte: In a crowded environment with high analyte concentration, the PEG spacer may help the detection antibody to more effectively bind to the analyte that is already captured by the antibody on the solid phase.
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Enhance the solubility and stability of the detection antibody: PEGylation is known to improve the solubility and stability of proteins, which can lead to more consistent and reliable assay performance.
Q3: What is this compound?
This compound is a PEG-based linker molecule. It consists of a benzyl group, a polyethylene glycol chain with 11 repeating units, and a methanesulfonyl (mesyl) group. The mesyl group is a good leaving group, making it suitable for chemical reactions to conjugate the linker to other molecules, such as antibodies. Its chemical formula is C30H54O14S.
Troubleshooting Guide: Hook Effect
This guide provides a step-by-step approach to identifying and resolving the hook effect, with a special focus on the potential use of PEGylated detection antibodies.
Problem: Unexpectedly low signal in a sample suspected to have high analyte concentration.
Step 1: Confirm the Presence of the Hook Effect
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Procedure: Perform a serial dilution of the problematic sample (e.g., 1:10, 1:100, 1:1000) and re-run the assay.
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Expected Outcome: If the hook effect is present, the diluted samples will show a higher signal than the undiluted or less diluted samples.
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Troubleshooting:
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If the signal increases with dilution, the hook effect is confirmed.
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If the signal decreases proportionally with dilution, the original low signal is likely accurate.
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Step 2: Standard Mitigation - Sample Dilution
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Procedure: Once the hook effect is confirmed, determine the optimal dilution factor that brings the analyte concentration into the linear range of the assay.
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Data Presentation:
| Sample Dilution | Analyte Concentration (ng/mL) | OD Reading | Corrected Concentration (ng/mL) |
| Undiluted | >5000 | 0.8 | - |
| 1:10 | >5000 | 1.5 | - |
| 1:100 | >5000 | 2.5 | >500,000 |
| 1:1000 | >5000 | 1.2 | >1,200,000 |
Caption: Example data showing the hook effect and the effect of serial dilution.
Step 3: Advanced Strategy - Employing a this compound Conjugated Detection Antibody
This is an advanced and still exploratory approach. If the hook effect is a recurrent issue, consider preparing a detection antibody conjugated with this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to Detection Antibody
This protocol is a general guideline and may require optimization based on the specific antibody.
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Antibody Preparation:
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Dialyze the detection antibody against a suitable buffer (e.g., PBS, pH 7.4) to remove any interfering substances.
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Adjust the antibody concentration to 1-5 mg/mL.
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Linker Preparation:
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Dissolve this compound in an appropriate organic solvent (e.g., DMSO).
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Conjugation Reaction:
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Add the dissolved this compound to the antibody solution at a molar excess (e.g., 10-fold to 50-fold).
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Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
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Purification:
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Remove excess, unreacted linker by size-exclusion chromatography or dialysis.
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Characterize the conjugate to determine the degree of labeling (PEG molecules per antibody).
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Protocol 2: Two-Step ELISA Protocol to Mitigate Hook Effect
A two-step protocol can be an alternative to a one-step assay to avoid the hook effect.
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Coating: Coat the microplate wells with the capture antibody and block non-specific sites.
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Sample Incubation: Add the samples (and standards) to the wells and incubate to allow the analyte to bind to the capture antibody.
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Wash: Wash the wells thoroughly to remove unbound analyte.
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Detection Antibody Incubation: Add the detection antibody (standard or PEGylated) and incubate.
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Final Wash and Detection: Wash the wells and add the substrate for signal development.
Visualizations
Caption: Mechanism of the high-dose hook effect in a sandwich immunoassay.
References
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation with Benzyl-PEG11-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzyl-PEG11-MS and other linkers in the development of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional molecules. Our goal is to help you overcome common challenges in optimizing linker length to achieve efficient ternary complex formation and subsequent target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and why is its length so critical?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to correctly position the POI and the E3 ligase to enable the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The length of the linker is a critical parameter that significantly influences the efficacy of a PROTAC.[3][4] An optimal linker length is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to a non-productive complex. Therefore, fine-tuning the linker length is a crucial step in the design and development of a potent PROTAC.
Q2: What are the characteristics of a this compound linker, and when should it be considered?
A2: this compound is a type of linker that incorporates a polyethylene glycol (PEG) chain. PEG linkers are frequently used in PROTAC design due to their advantageous properties. Key characteristics include:
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Hydrophilicity : The PEG component increases the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties and compatibility with biological systems.
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Flexibility : PEG chains are highly flexible, which can allow for multiple spatial orientations between the target protein and the E3 ligase, increasing the likelihood of forming a productive ternary complex.
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Biocompatibility : PEG is well-known for its biocompatibility and low immunogenicity.
A this compound linker should be considered when aiming to improve the solubility and cell permeability of a PROTAC. The length of the PEG chain (in this case, 11 ethylene glycol units) provides a significant span that can be beneficial for targets requiring a longer distance for optimal ternary complex formation.
Q3: We observe good binary binding of our PROTAC to both the target protein and the E3 ligase, but see no significant target degradation. What could be the issue?
A3: This is a common challenge in PROTAC development and often points to a problem with ternary complex formation or its productivity. Several factors could be at play:
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Suboptimal Linker Length : Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
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Inefficient Ternary Complex Formation : The linker might not be promoting a stable ternary complex, even if binary binding is strong.
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Poor Cell Permeability : The overall physicochemical properties of the PROTAC, influenced by the linker, might be hindering its ability to cross the cell membrane and reach its intracellular target.
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The "Hook Effect" : At high concentrations, PROTACs can form binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the desired ternary complex, which can inhibit degradation.
Q4: How does the composition of the linker, beyond its length, impact PROTAC performance?
A4: The chemical composition of the linker plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures, such as those containing piperazine or triazole rings, can enhance conformational stability and pre-organize the molecule into an active conformation. The choice between a flexible linker (like PEG or alkyl chains) and a rigid linker can affect the entropic penalty of ternary complex formation and the overall stability of the complex.
Troubleshooting Guide
Problem: Suboptimal or no target protein degradation despite good binary binding.
This is a frequent hurdle in PROTAC development. The following steps can help you troubleshoot and optimize your PROTAC's performance.
Step 1: Systematically Vary Linker Length The most direct way to address this issue is to synthesize and test a library of PROTACs with varying linker lengths. Even small changes in the number of PEG units or alkyl chain length can have a profound impact on degradation efficacy.
Step 2: Directly Assess Ternary Complex Formation Utilize biophysical techniques to directly measure the formation and stability of the ternary complex. This can provide valuable insights into the cooperativity of your system.
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Surface Plasmon Resonance (SPR) : Can determine the kinetics (kon, koff) and affinity (KD) of ternary complex formation.
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Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data on the binding events.
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TR-FRET or AlphaLISA : Homogeneous assays that can be used to quantify ternary complex formation in a high-throughput format.
Step 3: Evaluate Cellular Permeability and Target Engagement Confirm that your PROTAC is reaching its target within the cell.
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Cellular Target Engagement Assays : Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm intracellular target binding.
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Uptake and Efflux Assays : These can determine if your PROTAC is efficiently entering cells and avoiding efflux pumps.
Step 4: Investigate the "Hook Effect" The "hook effect" is characterized by a bell-shaped dose-response curve, where higher concentrations of the PROTAC lead to decreased degradation.
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Perform a Wide Dose-Response Experiment : Test your PROTAC over a broad concentration range to see if a bell-shaped curve emerges.
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy (Hypothetical Data)
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex KD (nM) |
| PROTAC-1 | Benzyl-PEG7-MS | 26 | 150 | 65 | 80 |
| PROTAC-2 | Benzyl-PEG9-MS | 32 | 75 | 80 | 45 |
| PROTAC-3 | This compound | 38 | 25 | 95 | 15 |
| PROTAC-4 | Benzyl-PEG13-MS | 44 | 100 | 70 | 60 |
| PROTAC-5 | Alkyl-C10 | 10 | >1000 | <10 | >1000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
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Cell Culture and Treatment :
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Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis :
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification :
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting :
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Normalize protein amounts for each sample and perform SDS-PAGE.
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Transfer proteins to a PVDF membrane.
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Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
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Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
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Data Analysis :
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Quantify band intensities using densitometry software.
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Normalize the target protein signal to the loading control signal.
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Calculate the percentage of degradation relative to the vehicle-treated control.
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Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the general steps for assessing ternary complex formation using SPR.
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Immobilization :
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Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
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Binary Interaction Analysis :
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First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.
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-
Ternary Complex Analysis :
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Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
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Data Analysis :
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The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
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Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.
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Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
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Visualizations
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting logic for suboptimal PROTAC efficacy.
References
Technical Support Center: Optimizing PROTAC Specificity with Benzyl-PEG11-MS
Welcome to the technical support center for addressing off-target effects in Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Benzyl-PEG11-MS as a linker to enhance the selectivity of their PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
A1: this compound is a high-purity, PEG-based bifunctional linker used in the synthesis of PROTACs.[1][2] It consists of a benzyl group, an 11-unit polyethylene glycol (PEG) chain, and a terminal methanesulfonate (mesylate) group. The mesylate is a good leaving group, making it suitable for nucleophilic substitution by an amine or thiol on either the target protein ligand or the E3 ligase ligand. The other end of the linker can then be coupled to the second component of the PROTAC, facilitating the creation of the final heterobifunctional molecule.[3] PEG linkers are commonly used in PROTAC design to improve solubility, cell permeability, and to provide the necessary flexibility and length for optimal ternary complex formation.[4][5]
Q2: How can the choice of linker, such as this compound, influence PROTAC off-target effects?
A2: The linker is a critical determinant of a PROTAC's efficacy and selectivity. Off-target effects can occur if the PROTAC induces the degradation of proteins other than the intended target. This can happen if the PROTAC forms stable and productive ternary complexes with unintended proteins. The linker's length, rigidity, and composition dictate the spatial orientation of the target ligand and the E3 ligase ligand, which in turn affects the stability and geometry of the ternary complex. An optimized linker, potentially incorporating elements like the flexible PEG chain and the more rigid benzyl group in this compound, can favor the formation of a productive ternary complex with the on-target protein while disfavoring interactions with off-target proteins, thus enhancing specificity.
Q3: My PROTAC is showing significant off-target degradation of zinc-finger proteins. Could switching to a this compound linker help?
A3: Off-target degradation of zinc-finger (ZF) proteins is a known issue for some PROTACs, particularly those that utilize pomalidomide or related molecules to recruit the CRBN E3 ligase. This is because the pomalidomide moiety itself can act as a "molecular glue" to degrade these proteins. While the primary driver of this off-target effect is the E3 ligase ligand, the linker can play a modulatory role. Altering the linker can change the presentation of the pomalidomide moiety, potentially reducing its ability to engage in off-target interactions. For example, modifications to the linker attachment point on the pomalidomide ligand have been shown to reduce ZF protein degradation. While there is no direct data on this compound for this specific issue, changing the linker chemistry and length is a valid strategy to try and mitigate these off-target effects.
Q4: I am not observing any degradation of my target protein. Could the linker be the problem?
A4: Yes, the linker is a common reason for a lack of degradation. If the linker is too short, it may cause steric clashes that prevent the formation of a stable ternary complex. If it is too long, it may not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitination. The flexibility and chemical properties of the linker also play a role. A linker like this compound provides a significant length due to the PEG11 chain, which may be beneficial if your current linker is too short. It's also important to ensure your PROTAC has sufficient cell permeability, which can be influenced by the linker.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Off-Target Protein Degradation | Suboptimal ternary complex geometry favoring off-target interactions. | Synthesize a new PROTAC using a different linker, such as this compound, to alter the spatial arrangement of the ligands. The combination of a flexible PEG chain and a more rigid benzyl group may provide a more favorable conformation for on-target binding. |
| No On-Target Degradation | 1. Poor cell permeability. 2. Incorrect linker length preventing ternary complex formation. 3. Low PROTAC stability. | 1. PEG linkers can improve the solubility and permeability of PROTACs. Consider resynthesizing with this compound. 2. The length of the PEG11 chain may be more optimal for your specific target and E3 ligase pair. 3. Assess the stability of your PROTAC using LC-MS. |
| Poor Solubility of PROTAC | The overall molecule is too hydrophobic. | PEG linkers are known to increase the hydrophilicity and solubility of PROTACs. Incorporating this compound could be a straightforward solution to improve the physicochemical properties of your molecule. |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) dominates over the formation of the ternary complex at high PROTAC concentrations. | This is an inherent property of PROTACs. While linker optimization can sometimes shift the optimal concentration, the primary solution is to perform a full dose-response curve to identify the concentration that gives maximal degradation (DC50). |
Illustrative Data Presentation
The following tables represent example data from hypothetical experiments designed to assess the impact of the PROTAC linker on specificity.
Table 1: Comparison of On-Target vs. Off-Target Degradation
| PROTAC Construct | On-Target (Protein X) DC50 (nM) | Off-Target (Protein Y) DC50 (nM) | Selectivity Index (Off-Target DC50 / On-Target DC50) |
| PROTAC-Alkyl-C8 | 50 | 250 | 5 |
| PROTAC-Benzyl-PEG11-MS | 45 | >5000 | >111 |
| PROTAC-PEG4 | 75 | 1500 | 20 |
This is example data for illustrative purposes only.
Table 2: Global Proteomics Hit List
| Protein ID | PROTAC-Alkyl-C8 (% Degradation) | PROTAC-Benzyl-PEG11-MS (% Degradation) |
| Target Protein X | -92% | -95% |
| Off-Target Protein Y | -65% | -10% |
| Off-Target Protein Z | -58% | -5% |
| Zinc Finger Protein 91 | -45% | -8% |
This is example data for illustrative purposes only, representing protein levels after treatment with 100 nM of each PROTAC for 24 hours.
Key Experimental Protocols
1. Western Blotting for Protein Degradation
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Objective: To quantify the degradation of the target protein and known off-target proteins.
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Methodology:
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Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a relevant cancer cell line) and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies against the target protein, a suspected off-target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control.
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2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
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Objective: To verify that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.
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Methodology:
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Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control for a short duration (e.g., 1-2 hours).
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
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Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight. Add protein A/G beads to pull down the antibody-protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
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Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the eluate by Western blotting, probing for the presence of the target protein. A band for the target protein in the PROTAC-treated sample, but not the control, indicates ternary complex formation.
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3. Global Proteomics using Mass Spectrometry (MS)
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Objective: To obtain an unbiased, global view of protein level changes upon PROTAC treatment and identify all potential off-target effects.
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Methodology:
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Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and quantify the protein content.
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Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
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LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This separates the peptides and then fragments them to determine their sequence and abundance.
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Data Analysis: Process the raw MS data using software like MaxQuant or DIA-NN. This involves identifying peptides and proteins and quantifying their relative abundance between the PROTAC-treated and control samples.
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Hit Identification: Identify proteins whose levels are significantly decreased in the PROTAC-treated sample. The intended target should be the top hit. Any other significantly downregulated proteins are potential off-targets.
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Visualizations
Caption: PROTAC mechanism of action and potential for off-target effects.
Caption: Troubleshooting workflow for addressing PROTAC off-target effects.
Caption: Logical relationship of linker properties for PROTAC optimization.
References
Technical Support Center: Enhancing the Stability of Benzyl-PEG11-Linker-Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with PROTACs synthesized using Benzyl-PEG11-MS linkers.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary stability concerns?
A1: this compound is a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a heterobifunctional linker composed of three parts: a benzyl group, a flexible polyethylene glycol (PEG) chain with 11 repeating units, and a methanesulfonyl (MS) or mesylate group.[1] The mesylate is a good leaving group, designed to react with a nucleophile (like an amine or hydroxyl group) on a target-binding or E3 ligase-binding ligand to form the final PROTAC molecule.
The primary stability concerns do not lie with the this compound reagent itself, but with the final PROTAC molecule containing the resulting Benzyl-PEG11 linkage. Potential points of instability include:
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Metabolic Degradation of the PEG Chain: While PEG linkers improve solubility, they can be susceptible to oxidative metabolism (O-dealkylation) by enzymes like cytochrome P450s (CYPs).[][4]
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Oxidation of the Benzyl Group: The benzylic position can be a site for oxidative metabolism.
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Hydrolytic Instability: The linkage formed (e.g., ester, amide) and moieties on the attached ligands can be susceptible to hydrolysis in aqueous environments.
Q2: How does the linker's composition affect the overall stability and performance of a PROTAC?
A2: The linker is a critical determinant of a PROTAC's properties, influencing not only stability but also cell permeability and the ability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
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Flexibility vs. Rigidity: Flexible linkers like PEG chains can allow for multiple binding orientations, which may be necessary for ternary complex formation. However, high flexibility can also expose the PROTAC to metabolic enzymes. Introducing rigid elements like aromatic rings, piperazine, or triazoles can improve metabolic stability by conformationally constraining the molecule.
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Hydrophilicity vs. Hydrophobicity: Hydrophilic linkers like PEG improve aqueous solubility, which is often a challenge for large PROTAC molecules. However, excessive hydrophilicity can reduce cell permeability. Conversely, hydrophobic alkyl linkers may improve permeability but decrease solubility.
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Linker Length: The length of the linker is crucial for enabling the formation of a stable ternary complex. A linker that is too short or too long can prevent the target protein and E3 ligase from coming together effectively.
Q3: What are the first steps to take if my PROTAC shows poor stability?
A3: The first step is to identify the nature of the instability. This involves a series of systematic in vitro experiments to assess chemical and metabolic stability. Key recommended assays include:
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Chemical Stability Assessment: Incubate the PROTAC in aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0) to check for hydrolytic degradation.
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Plasma Stability Assay: Incubate the PROTAC in plasma from different species (e.g., mouse, rat, human) to evaluate stability against plasma enzymes.
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Liver Microsomal Stability Assay: This is a standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay that assesses metabolic stability by incubating the PROTAC with liver microsomes, which are rich in CYP enzymes.
Analysis is typically performed by LC-MS/MS to measure the disappearance of the parent compound over time and calculate its half-life (t½).
Troubleshooting Guide: Low PROTAC Stability
If you are experiencing issues with the stability of your Benzyl-PEG11-linker-containing PROTAC, follow this guide to diagnose and resolve the problem.
Problem 1: Rapid Degradation in Liver Microsome Assay (Low Metabolic Stability)
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Potential Cause: The PROTAC is likely a substrate for metabolic enzymes, such as CYPs. The PEG chain and benzyl group are common sites of oxidative metabolism.
-
Troubleshooting Strategy & Experimental Protocol:
-
Identify Metabolite(s): Use high-resolution mass spectrometry to identify the structure of metabolites formed during the microsomal assay. This will pinpoint the "soft spots" in your molecule.
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Linker Modification:
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Introduce Rigidity: Replace a portion of the flexible PEG chain with a more rigid and metabolically stable moiety. Cycloalkane structures (like piperazine or piperidine) or triazole rings are common choices that can shield the molecule from metabolic enzymes.
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Modify the Benzyl Group: If the benzyl group is identified as a site of metabolism, consider introducing electron-withdrawing groups (e.g., fluorine) to the phenyl ring to decrease its susceptibility to oxidation.
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-
Comparative Stability Analysis: Synthesize the modified PROTACs and re-run the liver microsomal stability assay to compare their half-lives against the original molecule.
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Problem 2: PROTAC is Unstable in Aqueous Buffer or Plasma (High Chemical Instability)
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Potential Cause: The PROTAC may contain a chemically labile functional group, such as an ester that is susceptible to hydrolysis by esterases in plasma, or a moiety that degrades at physiological pH.
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Troubleshooting Strategy & Experimental Protocol:
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pH Stability Profile: Conduct a pH stability assay by incubating the PROTAC in buffers ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9) at 37°C. Monitor the degradation over time using LC-MS.
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Structural Modification:
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If an ester is the point of instability, consider replacing it with a more stable amide bond. While this may sometimes reduce permeability, it significantly enhances chemical stability.
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If a ligand itself is unstable (e.g., some CRBN ligands can be unstable in aqueous media), consider using more stable analogs.
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Re-evaluation: Test the modified PROTAC in the pH stability and plasma stability assays to confirm improvement.
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Data on Linker Impact on PROTAC Performance
The choice of linker significantly impacts key PROTAC parameters. While specific data for this compound-containing PROTACs is proprietary to individual research projects, the following tables summarize general trends from published studies comparing different linker types.
Table 1: Impact of Linker Composition on Metabolic Stability
| Linker Type | Common Moieties | Typical Metabolic Stability | Rationale |
|---|---|---|---|
| Flexible | Alkyl chains, PEG | Low to Moderate | High conformational flexibility can lead to increased exposure to metabolic enzymes. |
| Rigid | Piperazine, Piperidine | Moderate to High | The rigid structure reduces flexibility and can shield metabolically labile sites. |
| Rigid | Triazole, Phenyl | High | Aromatic and triazole rings are generally more resistant to metabolic degradation. |
Table 2: Influence of Linker Properties on Permeability and Degradation Potency
| Linker Modification | Effect on Permeability | Effect on Degradation Potency (DC₅₀) | Reference Example |
|---|---|---|---|
| Amide to Ester Substitution | Increased | Potency Increased ~1.5 to 4-fold | Replacing an amide with an ester in BET degraders enhanced cell permeability, leading to improved degradation despite weaker ternary complex affinity. |
| Increased Rigidity (e.g., adding a benzyl fragment) | Reduced Polarity | Can improve potency | A para-disubstituted aryl unit was used to provide conformational restriction and mimic a PEG linker conformation, leading to a potent degrader. |
| Incorporating Piperazine | Can Improve Solubility | Can improve metabolic stability and potency | Piperazine is a privileged structure in many PROTACs, helping to improve physicochemical properties. |
Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
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Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
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Initiation: Add the PROTAC test compound (typically at 1 µM final concentration) to the mixture and pre-incubate at 37°C.
-
Reaction Start: Initiate the metabolic reaction by adding a NADPH-regenerating system.
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Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.
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Data Calculation: Plot the natural log of the percentage of remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t½).
Protocol 2: Cellular Target Degradation Assay (Western Blot)
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Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
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Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation).
Diagrams and Workflows
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for troubleshooting PROTAC stability.
Caption: Logic diagram for diagnosing PROTAC instability issues.
References
Technical Support Center: Purification of Benzyl-PEG11-MS PROTACs
Welcome to the technical support center for the purification of Benzyl-PEG11-MS PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the purification of this compound PROTACs.
Silica Gel Chromatography Issues
Q1: Why is my this compound PROTAC streaking and eluting over many fractions on a silica gel column?
A1: This is a common issue when purifying molecules containing long PEG chains.[1] The PEG moiety's polarity and its ability to chelate the silica gel's surface silanol groups can lead to poor chromatographic behavior.
Troubleshooting Steps:
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Optimize the Solvent System:
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Standard solvent systems like ethyl acetate/hexanes are often ineffective for highly polar, PEGylated compounds.
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Consider using a more polar and protic co-solvent to improve elution and reduce streaking. A slow gradient of methanol in dichloromethane (DCM) or chloroform can be effective.[1]
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A combination of ethanol and isopropanol in chloroform has been reported to provide better separation for PEG-containing compounds than methanol.[1]
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Use Additives: Adding a small amount of an amine, such as triethylamine (TEA), to the mobile phase can help to deactivate the acidic silanol groups on the silica gel, which can improve the peak shape of amine-containing PROTACs.
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Consider Alternative Stationary Phases: If silica gel continues to provide poor results, consider using a different stationary phase, such as alumina or a bonded phase like diol or C18 (in reversed-phase mode).
Q2: My PROTAC seems to be adsorbing irreversibly to the silica gel column, leading to low recovery. What can I do?
A2: Irreversible adsorption can occur due to strong interactions between the PROTAC and the silica gel. This is particularly problematic for complex molecules with multiple functional groups.
Troubleshooting Steps:
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Pre-treat the Silica Gel: Before loading your sample, flush the column with the mobile phase containing a small amount of an additive like TEA to passivate the stationary phase.
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Dry Loading: Instead of loading your sample dissolved in a strong solvent, adsorb it onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting powder can be dry-loaded onto the column. This can lead to a more uniform application and better separation.
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Switch to Reversed-Phase Chromatography: For many PROTACs, especially those with significant hydrophobic character in addition to the PEG linker, reversed-phase chromatography is a more suitable purification method.
Reversed-Phase HPLC (RP-HPLC) Challenges
Q3: I'm observing peak tailing and broad peaks during the RP-HPLC purification of my this compound PROTAC. How can I improve the peak shape?
A3: Peak tailing and broadening in RP-HPLC are often caused by secondary interactions with the stationary phase, slow mass transfer, or on-column degradation.
Troubleshooting Steps:
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Optimize the Mobile Phase Additive:
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Trifluoroacetic acid (TFA) is a common ion-pairing agent that can mask silanol interactions and improve peak shape. A concentration of 0.1% is typically used.[2]
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If TFA is not providing satisfactory results, or if it is incompatible with downstream applications, consider using formic acid (FA), although it may be less effective at reducing tailing.
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Adjust the Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the molecule to interact with the stationary phase and elute in a narrower band.
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Increase the Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks.
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Optimize the Flow Rate: A lower flow rate can sometimes improve peak shape, but this will increase the run time.
Q4: My PROTAC is showing split peaks in the HPLC chromatogram. What is the cause and how can I resolve this?
A4: Peak splitting can be caused by the presence of multiple chiral centers in the PROTAC molecule, leading to the separation of diastereomers. It can also be due to on-column degradation or conformational isomers.
Troubleshooting Steps:
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Optimize Chromatographic Conditions:
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Mobile Phase: Try different organic modifiers (e.g., acetonitrile vs. methanol) and different acidic additives.
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Column: Screen different C18 columns from various manufacturers, as subtle differences in the silica and bonding can affect selectivity.
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Temperature: Adjusting the column temperature can sometimes help to coalesce split peaks.
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Analyze the Fractions: Collect the split peaks separately and analyze them by mass spectrometry to determine if they are isomers or degradation products.
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Consider the Synthesis: If the split peaks are due to diastereomers formed during synthesis, it may be necessary to modify the synthetic route to be more stereoselective or to purify one of the chiral starting materials.
Quantitative Data Summary
The following tables provide illustrative data for the purification of PROTAC molecules. Note that actual yields and purities will vary depending on the specific PROTAC, the reaction conditions, and the purification method.
Table 1: Illustrative Purification Yields and Purities for a Benzyl-PEG-MS PROTAC
| Purification Method | Starting Material (mg) | Eluent/Mobile Phase | Yield (mg) | Yield (%) | Purity (by HPLC, %) |
| Silica Gel Chromatography | 200 | DCM/MeOH gradient | 80 | 40% | >90% |
| Preparative RP-HPLC | 100 | Water/Acetonitrile with 0.1% TFA | 65 | 65% | >98% |
| Sequential Purification | 200 | 1. Silica Gel (DCM/MeOH) 2. Prep RP-HPLC (Water/ACN/TFA) | 55 | 27.5% | >99% |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Chromatography of a this compound PROTAC
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM).[3]
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
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Equilibration: Equilibrate the packed column by washing with at least 3-5 column volumes of the initial mobile phase.
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Sample Loading: Dissolve the crude PROTAC in a minimal amount of the mobile phase or a compatible solvent. For less soluble compounds, consider a dry loading method.
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Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient.
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Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or LC-MS.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Preparative RP-HPLC of a this compound PROTAC
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System Preparation:
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Mobile Phase A: 0.1% TFA in HPLC-grade water.
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Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
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Filter and degas both mobile phases before use.
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-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.
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Sample Preparation: Dissolve the crude or partially purified PROTAC in a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture) and filter through a 0.22 µm syringe filter.
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Injection and Gradient Elution: Inject the sample and begin the gradient elution. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient should be developed on an analytical scale first.
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Fraction Collection: Collect fractions based on the UV chromatogram, targeting the main product peak.
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Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the product. Pool the pure fractions.
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Lyophilization: Remove the organic solvent from the pooled fractions by rotary evaporation and then lyophilize the aqueous solution to obtain the pure PROTAC as a solid.
Visualizations
Workflow and Pathway Diagrams
Caption: A general workflow for the purification of this compound PROTACs.
Caption: Troubleshooting decision tree for poor peak shape in RP-HPLC.
References
Technical Support Center: Enhancing PROTAC Cell Permeability with Benzyl-PEG11-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Benzyl-PEG11-MS in Proteolysis Targeting Chimeras (PROTACs) to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a PROTAC?
A1: this compound is a linker molecule used in the synthesis of PROTACs. It connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The polyethylene glycol (PEG) component, with its 11 ethylene glycol units, is incorporated to enhance the solubility and cell permeability of the PROTAC molecule. The benzyl group provides a stable anchor, and the mesylate (MS) group is a good leaving group for chemical synthesis.
Q2: Why is cell permeability a challenge for PROTACs?
A2: PROTACs are large molecules, often with a high molecular weight and a large polar surface area, which can hinder their ability to passively diffuse across the cell membrane. These characteristics often fall outside of Lipinski's "Rule of Five" for drug-like molecules, making cell permeability a significant hurdle in PROTAC development.
Q3: How does the PEG linker length, specifically 11 units, affect PROTAC permeability?
A3: The length of the PEG linker is a critical factor influencing a PROTAC's physicochemical properties. While longer PEG chains can increase solubility, their impact on permeability is complex. Some studies suggest that shorter linkers are generally better for permeability. However, the flexibility of a longer PEG linker, like the 11-unit chain in this compound, may allow the PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane. This "chameleonic" behavior can shield polar groups and reduce the polar surface area, thereby facilitating membrane passage. The optimal linker length is often target-dependent and requires empirical determination.
Q4: What are the common reasons for low degradation efficiency when using a PROTAC with a this compound linker?
A4: Low degradation efficiency can stem from several factors:
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Poor Cell Permeability: Despite the PEG linker, the overall properties of the PROTAC may still limit its entry into the cell.
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Inefficient Ternary Complex Formation: The length and flexibility of the 11-unit PEG linker may not be optimal for the simultaneous binding of the target protein and the E3 ligase, leading to an unstable or unproductive ternary complex.
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Suboptimal Physicochemical Properties: Issues with solubility, even with the PEG linker, can lead to aggregation and reduced availability of the PROTAC.
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The "Hook Effect": At high concentrations, the PROTAC may form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation.
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2) to quantify the amount of PROTAC entering the cells. 2. If permeability is low, consider synthesizing PROTACs with varying PEG linker lengths to find the optimal length for your target system. |
| Inefficient Ternary Complex Formation | 1. Conduct biophysical assays (e.g., FRET or SPR) to assess the formation and stability of the ternary complex. 2. If complex formation is weak, a different linker length or composition may be required to achieve a more favorable orientation of the target protein and E3 ligase. |
| Incorrect E3 Ligase Choice | 1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. 2. If expression is low or absent, select a different E3 ligase that is more abundant in your cells. |
| "Hook Effect" | 1. Perform a dose-response experiment over a wide range of PROTAC concentrations. 2. If you observe a bell-shaped curve for degradation, the hook effect is likely occurring. Subsequent experiments should use concentrations in the optimal range. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| PROTAC Instability | 1. Assess the stability of your PROTAC in the experimental buffer and cell culture medium over time using LC-MS. 2. If the PROTAC is degrading, prepare fresh solutions for each experiment and minimize the time between preparation and use. |
| Cell Culture Variability | 1. Ensure consistent cell passage number, confluency, and health for all experiments. 2. Standardize cell seeding density and treatment times. |
| Technical Errors in Western Blotting | 1. Ensure complete and consistent protein transfer from the gel to the membrane. 2. Use a reliable loading control and ensure you are in the linear range of detection for both the target protein and the loading control. |
Data Presentation
Table 1: Comparison of Permeability for PROTACs with Different PEG Linker Lengths (Hypothetical Data)
Note: The following data is illustrative and not based on direct experimental results for this compound. It is intended to show the potential trend of how linker length can affect permeability.
| PROTAC Linker | Molecular Weight (Da) | cLogP | Permeability (Pe, 10⁻⁶ cm/s) |
| Benzyl-PEG2-MS | ~450 | 2.5 | 1.2 |
| Benzyl-PEG5-MS | ~580 | 2.1 | 0.8 |
| Benzyl-PEG8-MS | ~710 | 1.7 | 0.5 |
| This compound | ~840 | 1.3 | 0.3 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for coupling a POI ligand (with a nucleophilic group, e.g., an amine or hydroxyl) and an E3 ligase ligand (with a carboxylic acid) using this compound.
Step 1: Coupling of POI Ligand to this compound
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Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF or DMSO.
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).
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Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by LC-MS.
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Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the crude product by flash column chromatography to yield the POI-linker intermediate.
Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate
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Dissolve the POI-linker intermediate (1.0 eq), the E3 ligase ligand with a carboxylic acid (1.1 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.
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Add DIPEA (3.0 eq) to the reaction mixture.
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Stir the reaction at room temperature overnight under an inert atmosphere.
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Monitor the reaction progress by LC-MS.
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Upon completion, purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[1]
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
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Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
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Wash the membrane again with TBST.
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Detection and Analysis:
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Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
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Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
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Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis and evaluation.
Caption: Troubleshooting logic for low PROTAC efficacy.
References
Technical Support Center: Strategies to Reduce Aggregation of PROTACs with Long PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Proteolysis Targeting Chimeras (PROTACs), particularly those with long polyethylene glycol (PEG) linkers.
Troubleshooting Guide: PROTAC Aggregation
This guide is designed to help you diagnose and resolve common aggregation problems during your experiments.
Question: My PROTAC with a long PEG linker is showing visible precipitation or turbidity in solution. What are the first steps to troubleshoot this?
Answer:
Visible precipitation is a clear indicator of poor solubility and/or aggregation. Here’s a systematic approach to begin troubleshooting:
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Visual Inspection and Basic Characterization:
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Confirm if the precipitation is crystalline or amorphous.
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Measure the turbidity of the solution using a spectrophotometer at a wavelength where the PROTAC does not absorb (e.g., 600 nm) to quantify the extent of aggregation.
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Solvent and Buffer Optimization:
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Co-solvents: Your PROTAC may have poor aqueous solubility. Try dissolving it in a small amount of an organic co-solvent like DMSO before diluting it into your aqueous buffer.
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pH Adjustment: The pH of your buffer can significantly impact the solubility of your PROTAC, especially if it has ionizable groups. Test a range of pH values to find the optimal condition for solubility.
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Ionic Strength: Modulating the salt concentration (e.g., with NaCl) in your buffer can sometimes improve solubility by shielding electrostatic interactions that may lead to aggregation.
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Temperature Control:
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Some proteins and small molecules are sensitive to temperature. Try performing your experiments at a lower temperature (e.g., 4°C) to see if this reduces aggregation.
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Question: I suspect my PROTAC is forming soluble aggregates that are not visible to the naked eye. How can I detect and characterize these?
Answer:
Soluble aggregates can negatively impact the efficacy and safety of your PROTAC. Several biophysical techniques can be employed to detect and characterize them:
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Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. An increase in the hydrodynamic radius (Rh) and polydispersity index (PDI) can indicate the presence of aggregates.
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Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates. It provides an absolute measurement of the molar mass of each species.
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Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of aggregates, providing information on their morphology (e.g., amorphous, fibrillar) and size.
A detailed protocol for each of these techniques is provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Linker Design and Aggregation
Q1: How does the length of a PEG linker influence PROTAC aggregation?
A1: While PEG linkers are generally incorporated to enhance the solubility of PROTACs, their length can have a dual effect.[1] An optimal linker length is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] Excessively long and flexible PEG linkers can sometimes lead to increased hydrophobicity and a higher propensity for self-aggregation.[4] Conversely, linkers that are too short may cause steric hindrance and prevent efficient ternary complex formation.[5] The ideal linker length is target-dependent and must be determined empirically.
Q2: Can modifying the composition of the linker, while keeping the length similar, reduce aggregation?
A2: Yes, linker composition is a key factor. Incorporating more rigid or hydrophilic moieties can significantly impact aggregation.
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Increased Rigidity: Replacing flexible alkyl or PEG chains with more rigid structures like piperazine, piperidine, or aromatic rings can pre-organize the PROTAC into a more favorable conformation for ternary complex formation, potentially reducing self-aggregation.
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Enhanced Hydrophilicity: Introducing polar functional groups within the linker can improve the overall solubility of the PROTAC. A combination of piperazine and PEG linkers can be a good strategy to create a more polar and partially protonated molecule, thereby enhancing solubility.
Formulation Strategies to Mitigate Aggregation
Q3: What are some formulation strategies to improve the solubility and reduce the aggregation of my PROTAC?
A3: Several formulation approaches can be employed to enhance the solubility and stability of PROTACs:
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Use of Excipients: The addition of stabilizing excipients to your formulation can prevent aggregation. Common examples include:
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Polymers: Such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Eudragit®, which can help maintain supersaturation of the PROTAC in solution.
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Surfactants: Like Polysorbate 20, which can reduce surface-induced aggregation.
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Sugars and Polyols: Sucrose, trehalose, and glycerol can act as protein and small molecule stabilizers.
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Amorphous Solid Dispersions (ASDs): For PROTACs with very low solubility, creating an ASD can be a highly effective strategy. In an ASD, the PROTAC is dispersed in a polymer matrix in an amorphous state, which can significantly enhance its dissolution rate and apparent solubility.
Biophysical Characterization
Q4: My DLS data shows a high PDI. What does this indicate and what should I do?
A4: A high polydispersity index (PDI) in DLS suggests that your sample is heterogeneous in size, which is a strong indication of aggregation. A PDI value above 0.3 is generally considered to indicate a polydisperse sample. To address this, you should:
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Optimize Sample Preparation: Ensure your sample is properly filtered before DLS analysis to remove any large, extraneous particles.
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Investigate Different Formulations: Test the effect of different buffers, pH values, and excipients on the PDI.
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Use an Orthogonal Technique: Complement your DLS data with SEC-MALS to separate and quantify the different species in your sample.
Q5: What is the "hook effect" and how does it relate to PROTAC aggregation and activity?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While not directly a measure of aggregation, the hook effect is an important consideration in PROTAC characterization and can be influenced by the physicochemical properties of the PROTAC, including its propensity to aggregate.
Quantitative Data on PROTAC Solubility and Linker Length
The following tables summarize quantitative data from studies on PROTAC solubility and the impact of linker length on degradation efficacy.
Table 1: Effect of Polymeric Excipients on the Supersaturation of PROTAC ARCC-4
| Excipient Polymer | Initial Concentration of ARCC-4 (µg/mL) | Concentration after 100 min (µg/mL) |
| None | < 0.9 | < 0.9 |
| Copovidone | < 1.5 | < 1.5 |
| HPC-SSL | 5.9 ± 0.2 | ~1.5 |
| HPMC HME 15 LV | ~4 | ~4 |
| HPMCAS | > 20 | > 20 |
| Eudragit® L 100-55 | > 20 | > 20 |
Data is derived from supersaturation assays where ARCC-4 was introduced to a buffer containing pre-dissolved polymers.
Table 2: Impact of Linker Length on Degradation Efficacy of a TBK1 PROTAC
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 3: Impact of Linker Length on Degradation Efficacy of an ERα PROTAC
| Linker Length (atoms) | Relative ERα Degradation (%) |
| 9 | ~50 |
| 12 | ~60 |
| 16 | ~80 |
| 19 | ~40 |
| 21 | ~30 |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general guideline for using DLS to assess PROTAC aggregation.
-
Sample Preparation:
-
Prepare your PROTAC sample in a suitable buffer at the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or large particulates.
-
Use a clean, dust-free cuvette. Rinse the cuvette with filtered buffer before adding your sample.
-
A sample volume of 20-40 µL is typically required.
-
-
Instrument Setup and Measurement:
-
Allow the instrument to warm up and stabilize.
-
Place the cuvette in the sample holder and allow it to equilibrate to the desired temperature for at least 10-15 minutes.
-
Set the measurement parameters, including the number of acquisitions and duration.
-
For a protein solution, ideal count rates are typically between 150-200 kcps.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
An increase in Rh compared to the expected monomer size and a PDI > 0.3 are indicative of aggregation.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This protocol outlines the use of SEC-MALS for the separation and characterization of PROTAC aggregates.
-
System Preparation:
-
Choose an appropriate SEC column based on the expected size of your PROTAC and its aggregates.
-
Equilibrate the column with a filtered and degassed mobile phase. A common mobile phase is phosphate-buffered saline (PBS). The mobile phase should be compatible with both the column and your sample.
-
-
Sample Preparation:
-
Prepare your PROTAC sample in the same mobile phase that will be used for the SEC run.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the elution profile using UV, MALS, and refractive index (RI) detectors.
-
-
Data Analysis:
-
Use the MALS and RI data to calculate the absolute molar mass of each eluting peak.
-
This will allow you to quantify the amount of monomer, dimer, and higher-order aggregates in your sample.
-
Transmission Electron Microscopy (TEM) for Aggregate Visualization
This protocol describes the use of negative staining TEM to visualize PROTAC aggregates.
-
Grid Preparation:
-
Place a carbon-coated copper grid on a piece of parafilm.
-
Glow-discharge the grid to make the carbon surface hydrophilic.
-
-
Sample Application and Staining:
-
Apply 3-5 µL of your PROTAC sample to the grid and allow it to adsorb for 1-2 minutes.
-
Blot away the excess sample with filter paper.
-
Wash the grid by floating it on a drop of deionized water.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope.
-
The aggregates will appear as light objects against a dark background of the stain.
-
Diagrams
Caption: A troubleshooting workflow for addressing PROTAC aggregation.
Caption: Strategies for linker modification to reduce PROTAC aggregation.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
The Great Divide: Benzyl-PEG11-MS vs. Short-Chain PEG Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act. A critical component in this tripartite molecule is the linker, the bridge that connects the target protein-binding ligand to the E3 ligase recruiter. The choice of linker can dramatically influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of a long-chain PEG linker, Benzyl-PEG11-MS, against its shorter-chain counterparts, supported by experimental data and detailed protocols.
At the heart of a PROTAC's mechanism is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal spatial arrangement for this complex to form. A linker that is too short may lead to steric hindrance, while an overly long one can result in a non-productive complex.[1]
The Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic studies have demonstrated that varying the polyethylene glycol (PEG) linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system being targeted.
Below is a summary of quantitative data from various studies illustrating the influence of linker length on key performance parameters. While direct head-to-head data for a this compound linker is not always available, its properties can be inferred from studies on long-chain PEG linkers.
| Target Protein | E3 Ligase | Linker Composition/Length | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | < 12 atoms | Inactive | N/A | [2] |
| 21 atoms | 3 | 96 | [2] | ||
| 29 atoms | 292 | 76 | [2] | ||
| BTK | CRBN | < 4 PEG units | Impaired Potency | - | [2] |
| ≥ 4 PEG units | 1-40 | - | |||
| BRD4 | CRBN | 1-2 PEG units | >5000 | - | |
| 4-5 PEG units | < 500 | - | |||
| ERα | VHL | 12 atoms | Less Potent | - | |
| 16 atoms | More Potent | - |
Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficacy.
The data clearly indicates that for targets like TBK1 and BTK, longer linkers are generally favored. For instance, in the case of TBK1, linkers shorter than 12 atoms showed no degradation activity, with the 21-atom linker demonstrating the highest potency. Similarly, for BTK, PROTACs with four or more PEG units were more potent than those with shorter linkers. This suggests that a longer linker, such as one derived from this compound, could provide the necessary flexibility and reach to facilitate a productive ternary complex.
However, it is crucial to note that an excessively long linker can also be detrimental. In the same TBK1 study, extending the linker to 29 atoms led to a decrease in potency. This underscores the necessity of empirical optimization of the linker length for each specific target and E3 ligase combination.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are fundamental for the accurate evaluation of PROTAC performance.
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to assess the formation of the ternary complex using AlphaLISA technology.
1. Reagent Preparation:
-
Prepare the target protein (e.g., GST-tagged), E3 ligase complex (e.g., FLAG-tagged), and PROTAC at desired concentrations in the assay buffer.
-
Prepare AlphaLISA Acceptor beads (e.g., Anti-FLAG) and Donor beads (e.g., Glutathione).
2. Assay Procedure:
-
In a 384-well plate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads under subdued light and incubate.
3. Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, where high concentrations of the PROTAC can lead to the formation of binary complexes and a decrease in the ternary complex signal (the "hook effect").
Protocol 3: In-Cell Target Protein Ubiquitination Assay
This protocol allows for the detection of target protein ubiquitination within cells.
1. Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing the target protein fused to a tag (e.g., HiBiT) and the E3 ligase.
-
Treat the cells with the PROTAC at various concentrations. To prevent the degradation of the ubiquitinated protein, a proteasome inhibitor (e.g., MG132) should be added.
2. Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
Perform immunoprecipitation using an antibody against the target protein's tag.
3. Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a western blot and probe with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein.
4. Data Analysis:
-
Quantify the intensity of the ubiquitin smear for each treatment condition to assess the level of target protein ubiquitination.
Conclusion
The optimization of the linker is a cornerstone of successful PROTAC design. While a long-chain PEG linker like this compound may offer advantages in terms of flexibility and reach for certain target-E3 ligase pairs, the ideal chain length is not a one-size-fits-all parameter. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new PROTAC system. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide: Benzyl-PEG11-MS vs. Alkyl Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of Benzyl-PEG11-MS, a polyethylene glycol (PEG)-based linker, against traditional alkyl linkers. By examining their impact on the physicochemical properties, biological activity, and pharmacokinetic profiles of PROTACs, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of potent and effective protein degraders.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that orchestrate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] While often perceived as a simple spacer, the linker's composition, length, and flexibility profoundly influence a PROTAC's efficacy.[1][2] This guide focuses on two prevalent classes of flexible linkers: PEG-based linkers, exemplified by this compound, and alkyl linkers.
Physicochemical Properties: A Balancing Act
The linker significantly impacts a PROTAC's drug-like properties, including solubility and cell permeability.
This compound , a PEG-based linker, is characterized by its repeating ethylene glycol units, which impart hydrophilicity.[2] This increased water solubility can enhance a PROTAC's compatibility with physiological environments and improve its pharmacokinetic profile. The benzyl group adds a rigid element, which can influence the conformational stability of the PROTAC.
Alkyl linkers , composed of saturated hydrocarbon chains, are inherently more hydrophobic. This hydrophobicity can improve cell membrane permeability but may negatively affect the overall solubility of the PROTAC molecule. The straightforward chemical nature of alkyl chains makes them synthetically accessible and easy to modify in length.
| Linker Type | Key Physicochemical Characteristics | References |
| This compound (PEG-based) | Hydrophilic, enhances aqueous solubility. The benzyl group provides some rigidity. | |
| Alkyl Linkers | Hydrophobic, can enhance cell permeability but may decrease aqueous solubility. |
Impact on PROTAC Performance: Degradation Efficacy and Ternary Complex Formation
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is quantified by the DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage). The linker plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation.
Studies have shown that both PEG and alkyl linkers can yield potent degraders; however, their optimal application is target- and system-dependent. In some cases, the exchange of an alkyl chain for PEG units has been shown to inhibit PROTAC activity, suggesting that the introduction of oxygen atoms can be detrimental to the formation of a productive ternary complex for certain targets. Conversely, the hydrophilicity of PEG linkers can be advantageous in other systems.
The length of the linker is a critical parameter that requires empirical optimization. For instance, in a study on TBK1 degraders with alkyl/ether linkers, no degradation was observed with linkers shorter than 12 atoms, while potent degradation was achieved with linkers between 12 and 29 atoms.
Here is a summary of representative data from literature, highlighting the influence of linker composition on degradation efficiency. It is important to note that these are not direct comparisons within the same experimental system.
| Target | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| TBK1 | Alkyl/Ether | 21 | 3 nM | 96% | |
| BTK | Alkyl/Ether | - | 1-40 nM | - | |
| HDAC3 | - | - | 0.44 µM | 77% | |
| FEM1B | Alkylamine | - | 257 nM | 85% | |
| FBXO22 | Hexylamine | - | 77 nM | 99% |
Note: Data for this compound in a specific PROTAC context is not publicly available in a comparative format. The table illustrates the performance of different linker types in various systems.
Experimental Protocols
To aid researchers in the evaluation of their PROTACs, detailed protocols for key experiments are provided below.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the extent of target protein degradation.
Materials:
-
Cells expressing the target protein
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop with a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values from the dose-response curve.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome pathway.
Materials:
-
Cells co-transfected with plasmids for the tagged target protein and tagged ubiquitin
-
PROTAC compounds
-
Cell lysis buffer
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the tagged target protein and tagged ubiquitin. Treat the cells with the PROTAC.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased ubiquitination signal upon PROTAC treatment indicates the intended mechanism of action.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips
-
Purified E3 ligase, target protein, and PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Similarly, determine the binary affinity of the PROTAC for the target protein.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the target protein in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the target protein.
-
Inject these mixtures over the immobilized E3 ligase. The sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the binding curves to calculate the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α) to understand the stability of the ternary complex.
Visualizing Key Concepts
To better illustrate the processes involved in targeted protein degradation, the following diagrams have been generated using Graphviz (DOT language).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blotting analysis.
Caption: Logical relationships of linker properties impacting PROTAC performance.
Conclusion
The selection of a linker is a pivotal decision in the design of a PROTAC. Both this compound and alkyl linkers have demonstrated utility in inducing targeted protein degradation. PEG-based linkers like this compound offer the advantage of increased hydrophilicity, which can improve solubility and pharmacokinetic properties. In contrast, the hydrophobicity of alkyl linkers may enhance cell permeability.
Ultimately, the optimal linker choice is contingent upon the specific POI and E3 ligase pair and requires empirical validation. A systematic approach to linker design, involving the synthesis and evaluation of a variety of linker types and lengths, is crucial for the development of potent and selective protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to rationally design and optimize the next generation of PROTAC-based therapeutics.
References
A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methodologies for validating the efficacy and mechanism of action of Proteolysis-Targeting Chimeras (PROTACs). This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams to facilitate a thorough understanding of the available techniques.
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[3][4] This event-driven mechanism necessitates a multi-faceted validation approach to confirm on-target degradation, elucidate the mechanism of action, and assess off-target effects.
This guide will compare and contrast essential validation techniques, from the initial confirmation of protein degradation to in-depth mechanistic studies and global proteomic analysis.
Section 1: Primary Validation of Target Protein Degradation
The initial and most critical step in validating a PROTAC is to confirm the dose-dependent degradation of the target protein. Western blotting is the traditional gold standard for this purpose, but several alternative methods offer advantages in terms of throughput, quantification, and sensitivity.
Comparison of Primary Validation Methods
| Method | Principle | Throughput | Quantification | Key Advantages | Key Limitations |
| Western Blot | Size-based separation of proteins via SDS-PAGE followed by antibody-based detection.[5] | Low | Semi-quantitative | Widely accessible, provides visual confirmation of protein size. | Labor-intensive, requires specific antibodies, can have reproducibility issues. |
| Capillary Western Blot (e.g., Jess) | Automated capillary-based protein separation and immunodetection. | Medium | Quantitative | Faster, more reproducible, and requires less sample than traditional Western blots. | Requires specialized instrumentation. |
| HiBiT/NanoBRET Assays | A small peptide tag (HiBiT) is fused to the target protein, which complements a larger fragment (LgBiT) to produce a luminescent signal proportional to protein abundance. | High | Quantitative | Real-time monitoring in live cells, no antibodies required, high sensitivity and broad dynamic range. | Requires genetic modification of the target protein, which may alter its function. |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies. | High | Quantitative | Provides single-cell resolution, allowing for the analysis of heterogeneous cell populations. | Primarily suited for cell surface or well-characterized intracellular proteins with good antibodies. |
| Immunofluorescence | Visualizes the localization and abundance of proteins within cells using fluorescently labeled antibodies. | Low-Medium | Semi-quantitative | Provides spatial information about protein degradation within the cell. | Can be less precise for quantification than other methods. |
Quantitative Data Comparison: DC50 and Dmax
The efficacy of a PROTAC is typically defined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for well-characterized PROTACs, illustrating the type of quantitative comparison that can be made between different validation methods.
| PROTAC | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HEK293 | HiBiT Assay | ~10 | >90 | |
| dBET1 | BRD4 | HEK293 | HiBiT Assay | ~30 | >90 | |
| ARV-771 | AR | VCaP | Western Blot | 1 | >95 | |
| Compound 8o | KRAS G12D | SNU-1 | Western Blot | 19.77 | >95 |
Section 2: Confirmation of the PROTAC Mechanism of Action
Demonstrating that protein degradation is occurring through the intended PROTAC mechanism is crucial. This involves verifying the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the subsequent ubiquitination of the target protein.
Comparison of Mechanistic Validation Methods
| Method | Principle | Throughput | Data Output | Key Advantages | Key Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody against the E3 ligase or target protein is used to pull down the entire complex, which is then analyzed by Western blot. | Low | Qualitative/Semi-quantitative | Demonstrates ternary complex formation in a cellular context. | Can be prone to false positives/negatives. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding kinetics (association and dissociation rates) of binary and ternary complexes in real-time. | Medium | Quantitative (Kinetics) | Provides detailed kinetic and affinity data for complex formation. | Requires purified proteins and specialized equipment. |
| Biolayer Interferometry (BLI) | Similar to SPR, this label-free technique measures biomolecular interactions in real-time. | Medium | Quantitative (Kinetics) | High throughput and compatible with crude samples. | Can be less sensitive than SPR for small molecule interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with binding events to determine thermodynamic parameters of complex formation. | Low | Quantitative (Thermodynamics) | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein and is low throughput. |
| Förster Resonance Energy Transfer (FRET) | Measures the proximity of fluorescently labeled target protein and E3 ligase upon PROTAC-induced complex formation. | High | Quantitative | Can be adapted for live-cell imaging and high-throughput screening. | Requires labeling of proteins, which can affect their function. |
| Ubiquitination Assays | Detection of polyubiquitin chains on the immunoprecipitated target protein by Western blot. | Low | Qualitative | Directly confirms a key step in the degradation pathway. | Can be technically challenging. |
Section 3: Assessment of Off-Target Effects
A critical aspect of PROTAC development is to ensure selectivity and minimize off-target degradation, which could lead to toxicity. Mass spectrometry-based proteomics is the most powerful tool for this purpose.
Mass Spectrometry-Based Proteomics for Off-Target Analysis
Mass spectrometry allows for the unbiased and global analysis of the proteome, enabling the identification and quantification of thousands of proteins in a single experiment. By comparing the proteomes of cells treated with a PROTAC versus a vehicle control, researchers can identify unintended protein degradation events.
Key Advantages:
-
Unbiased and comprehensive: Can identify unexpected off-target effects.
-
Quantitative: Provides relative quantification of protein abundance changes.
-
High-throughput: Modern mass spectrometers can analyze many samples in a reasonable timeframe.
Key Limitations:
-
Requires specialized expertise and instrumentation.
-
May lack the sensitivity to detect changes in low-abundance proteins.
-
Data analysis can be complex.
Section 4: Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC or vehicle control for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Protocol 3: HiBiT/NanoBRET Assay for Live-Cell Protein Degradation
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the target protein in a cell line stably expressing LgBiT.
-
Cell Plating: Plate the engineered cells in a 96-well or 384-well white, clear-bottom plate.
-
Assay Setup: Add a live-cell substrate for the NanoLuc luciferase (e.g., Endurazine™) to the cells and incubate to allow for signal equilibration.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Luminescence Reading: Measure the luminescence signal at various time points using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.
-
Data Analysis: Normalize the data to a vehicle control and plot the results to determine DC50 and Dmax values.
Protocol 4: Mass Spectrometry for Off-Target Proteomics
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest the cells and lyse them to extract the total proteome.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein between the different treatment groups.
Section 5: Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC validation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC validation.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Biophysical Assays for Validating Ternary Complex Formation
A Comparative Analysis of Key Techniques for PROTAC Development Featuring Benzyl-PEG11-MS as a Linking Moiety
For researchers and scientists in the field of drug discovery, particularly those engaged in the development of Proteolysis Targeting Chimeras (PROTACs), the validation of ternary complex formation is a critical step. This guide provides a comparative overview of essential biophysical assays used to characterize the interaction between a target protein, a PROTAC, and an E3 ligase. While specific experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, this guide outlines the methodologies that are directly applicable to characterizing such molecules and compares them with other linker alternatives.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The linker connecting the target-binding and E3 ligase-binding moieties, such as the polyethylene glycol (PEG)-based this compound, plays a crucial role in the stability and efficacy of the resulting ternary complex. The assays discussed herein are indispensable for elucidating the binding affinities, kinetics, and thermodynamics of these interactions.
Key Biophysical Assays for Ternary Complex Validation
Several powerful techniques can be employed to study the formation of ternary complexes. The most prominent among these are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET). Each of these methods offers unique advantages and provides distinct insights into the molecular interactions at play.
Comparative Overview of Biophysical Assays
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Label-free, real-time kinetic data, high sensitivity.[1][2] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding. | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Label-free, real-time kinetic data, high throughput, compatible with crude samples. | Lower sensitivity compared to SPR, immobilization is required. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Label-free, in-solution measurement, provides a complete thermodynamic profile.[3] | Low throughput, requires large amounts of sample, sensitive to buffer mismatches. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. | Proximity of binding partners, relative binding affinity | High sensitivity, can be used in vitro and in cells, provides spatial information. | Requires labeling of binding partners, which may alter their function; distance-dependent. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific protein-PROTAC systems.
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified E3 ligase, target protein, and PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the E3 ligase (e.g., VHL or Cereblon) at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active groups with ethanolamine.
-
-
Binary Interaction Analysis:
-
To measure the affinity of the PROTAC for the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
To measure the affinity of the PROTAC for the target protein, a competition assay or immobilization of the target protein can be performed.
-
-
Ternary Complex Formation:
-
Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
The increase in response compared to the injection of the target protein or PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity models for ternary complexes) to determine ka, kd, and KD.
-
Bio-Layer Interferometry (BLI) Protocol
Objective: To measure the kinetics of ternary complex formation in a high-throughput manner.
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Biotinylated E3 ligase
-
Purified target protein and PROTAC
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
Procedure:
-
Baseline: Equilibrate the SA biosensors in the assay buffer.
-
Immobilization: Load the biotinylated E3 ligase onto the SA biosensors to a desired level.
-
Baseline: Wash the biosensors in the assay buffer to remove unbound ligase.
-
Association: Move the biosensors into wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Dissociation: Transfer the biosensors back to the assay buffer to monitor the dissociation of the complex.
-
Data Analysis: Analyze the resulting binding curves using the instrument's software to determine the kinetic parameters.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters of ternary complex formation.
Materials:
-
ITC instrument (e.g., MicroCal)
-
Purified E3 ligase, target protein, and PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Titration:
-
Fill the sample cell with the E3 ligase.
-
Fill the injection syringe with the PROTAC.
-
Perform a series of injections of the PROTAC into the E3 ligase solution, measuring the heat change after each injection.
-
To measure ternary complex formation, the cell can be filled with a pre-formed binary complex of the E3 ligase and PROTAC, and the target protein is titrated in, or vice versa.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of the titrant.
-
Fit the data to a suitable binding model to determine KD, ΔH, ΔS, and n.
-
Förster Resonance Energy Transfer (FRET) Protocol
Objective: To detect the proximity of the E3 ligase and target protein upon PROTAC addition.
Materials:
-
Fluorometer or plate reader with FRET capabilities
-
Fluorescently labeled E3 ligase (donor fluorophore, e.g., CFP)
-
Fluorescently labeled target protein (acceptor fluorophore, e.g., YFP)
-
Purified PROTAC
-
Assay buffer
Procedure:
-
Labeling: Covalently label the E3 ligase and target protein with appropriate donor and acceptor fluorophores.
-
Assay Setup:
-
In a microplate, add the labeled E3 ligase and labeled target protein at fixed concentrations.
-
Add varying concentrations of the PROTAC to the wells.
-
-
Measurement:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
An increase in the acceptor emission and a decrease in the donor emission indicate FRET, and thus proximity of the two proteins.
-
-
Data Analysis:
-
Calculate the FRET efficiency or the ratio of acceptor to donor emission as a function of PROTAC concentration.
-
The data can be fitted to a binding isotherm to determine the apparent affinity of the ternary complex formation.
-
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and experimental setups, the following diagrams have been generated using Graphviz.
PROTAC-Induced Ternary Complex Formation
Caption: Signaling pathway of PROTAC-induced protein degradation.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: A simplified workflow for a typical SPR experiment.
Logical Comparison of Biophysical Assays
Caption: Key distinguishing features of the discussed assays.
Conclusion
The validation of ternary complex formation is a cornerstone of modern drug discovery, particularly in the development of PROTACs. While this compound is a viable linker for constructing these molecules, its performance, like any other linker, must be empirically determined. The biophysical assays outlined in this guide—SPR, BLI, ITC, and FRET—provide a robust toolkit for researchers to quantify the critical parameters of ternary complex formation. By carefully selecting the appropriate assay based on the specific research question and available resources, scientists can gain deep insights into the molecular mechanisms of their PROTACs, paving the way for the rational design of more effective protein degraders.
References
PROTAC ARV-471 Demonstrates Superior In Vivo Efficacy in ER+ Breast Cancer Models Compared to Standard of Care
A head-to-head comparison of the PROTAC estrogen receptor (ER) degrader, ARV-471 (Vepdegestrant), with the selective estrogen receptor degrader (SERD) fulvestrant reveals a significant improvement in tumor growth inhibition and target protein degradation in preclinical models of ER-positive breast cancer. This guide provides a detailed analysis of the in vivo efficacy, experimental protocols, and the underlying signaling pathway.
ARV-471 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2][3][4][5] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs like ARV-471 eliminate the protein from the cell altogether by hijacking the body's own ubiquitin-proteasome system. This mechanism of action translates to a more profound and sustained suppression of ERα signaling.
Comparative In Vivo Efficacy: ARV-471 vs. Fulvestrant
In vivo studies utilizing the ER-dependent MCF7 orthotopic xenograft model in mice have demonstrated the superior efficacy of ARV-471 over fulvestrant. Daily oral administration of ARV-471 resulted in dose-dependent tumor growth inhibition that surpassed the effects of fulvestrant.
| Treatment Group | Dose & Regimen | Tumor Growth Inhibition (TGI) | Tumor ERα Protein Reduction |
| ARV-471 | 3 mg/kg, oral, daily | 87% | >90% |
| ARV-471 | 10 mg/kg, oral, daily | 102% (regression) | >90% |
| ARV-471 | 30 mg/kg, oral, daily | 123% (regression) | >90% |
| Fulvestrant | Subcutaneous | 31% - 80% | 63% - 65% |
Table 1: Summary of in vivo efficacy of ARV-471 versus fulvestrant in the MCF7 orthotopic xenograft model. Data compiled from multiple preclinical studies.
The data clearly indicates that ARV-471 not only achieves a higher degree of tumor growth inhibition but also leads to a more substantial and near-complete degradation of the target ERα protein within the tumor tissue.
Mechanism of Action and Signaling Pathway
ARV-471 is a heterobifunctional molecule comprising a ligand that binds to the estrogen receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between ERα and the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.
Estrogen receptor signaling plays a pivotal role in the proliferation and survival of ER+ breast cancer cells. Upon binding to its ligand, estradiol, the estrogen receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that drive cell cycle progression and proliferation. By degrading the ERα protein, ARV-471 effectively shuts down this entire signaling cascade.
Figure 1: Simplified diagram of the Estrogen Receptor signaling pathway and the mechanism of action of ARV-471.
Experimental Protocols
The in vivo efficacy of ARV-471 was evaluated in a well-established preclinical model of ER+ breast cancer.
MCF7 Orthotopic Xenograft Model
-
Animal Model: Female athymic nude or NOD/SCID mice are utilized for these studies.
-
Hormone Supplementation: To support the growth of the estrogen-dependent MCF7 cells, mice are implanted with a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) 2-3 days prior to cell implantation.
-
Cell Implantation: MCF7 cells are orthotopically implanted into the mammary fat pads of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm³). Once tumors reach the desired volume, mice are randomized into treatment groups.
-
Drug Administration:
-
ARV-471: Administered orally, once daily, at doses of 3, 10, or 30 mg/kg.
-
Fulvestrant: Administered subcutaneously, typically twice a week for the initial weeks, followed by once weekly.
-
-
Efficacy Endpoints:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Tumor growth inhibition is determined by comparing the change in tumor volume in treated groups to the vehicle control group.
-
ERα Protein Levels: At the end of the study, tumors are harvested, and ERα protein levels are quantified using methods such as Western Blot or ELISA to assess target degradation.
-
Figure 2: Workflow for the in vivo efficacy study of ARV-471 in an MCF7 xenograft model.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARV-471|CAS 2229711-68-4|DC Chemicals [dcchemicals.com]
- 3. Arv-471 | C45H49N5O4 | CID 134562533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Benzyl-PEG11-MS and Other Heterobifunctional Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the choice of a suitable heterobifunctional linker is paramount to the efficacy, stability, and overall success of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Benzyl-PEG11-MS, a polyethylene glycol (PEG)-based linker, with other commonly employed heterobifunctional linkers. By examining their chemical reactivity, stability, and impact on the resulting bioconjugate, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two distinct reactive functional groups, enabling the controlled and sequential covalent linkage of two different molecules.[1] This targeted approach is crucial in minimizing the formation of undesirable homodimers and other side products.[2] The selection of a linker is dictated by several factors, including the available functional groups on the biomolecules to be conjugated, the desired stability of the final conjugate, and the influence of the linker's characteristics—such as length, flexibility, and hydrophilicity—on the biological activity of the final product.[2]
Overview of this compound and Alternative Linkers
This compound is a PEG-based PROTAC linker featuring a methanesulfonate (MS) group at one terminus and a benzyl group at the other. The methanesulfonate group is a reactive moiety that can be targeted by nucleophiles, such as primary amines on proteins, to form a stable sulfonamide bond. The PEG11 spacer provides a defined length and hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.
For a comprehensive comparison, we will evaluate this compound against two widely used classes of heterobifunctional linkers:
-
NHS-Ester-PEG-Maleimide Linkers: These are among the most popular linkers for protein-protein or protein-small molecule conjugation. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (e.g., lysine residues) to form a stable amide bond, while the maleimide group specifically targets sulfhydryl groups (e.g., cysteine residues) to create a stable thioether bond.
-
DBCO-PEG-NHS Ester Linkers: These linkers are employed in copper-free click chemistry. The NHS ester reacts with primary amines, and the dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized molecules in a bioorthogonal manner.
Data Presentation: Comparative Performance of Heterobifunctional Linkers
The following tables summarize the key characteristics and expected performance of this compound and representative alternative linkers. It is important to note that the optimal linker choice is highly dependent on the specific application and the molecules being conjugated.
Table 1: Chemical Properties and Reactivity
| Linker Type | Reactive Group 1 | Target Functional Group 1 | Reactive Group 2 | Target Functional Group 2 | Resulting Bond 1 | Resulting Bond 2 |
| This compound | Methanesulfonate (MS) | Primary Amines (-NH₂) | Benzyl | (Typically for ligand attachment) | Sulfonamide | (Varies by synthesis) |
| NHS-Ester-PEG-Maleimide | N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Maleimide | Sulfhydryls (-SH) | Amide | Thioether |
| DBCO-PEG-NHS Ester | N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Dibenzocyclooctyne (DBCO) | Azides (-N₃) | Amide | Triazole |
Table 2: Performance Characteristics
| Linker Type | Reaction Efficiency | Stability of Resulting Conjugate | Spacer Arm Properties | Key Applications |
| This compound | Moderate to High (pH dependent) | High (Stable Sulfonamide Bond) | Hydrophilic, defined length (PEG11) | PROTACs, small molecule-protein conjugates |
| NHS-Ester-PEG-Maleimide | High (NHS ester), Very High (Maleimide) | High (Stable Amide and Thioether Bonds) | Hydrophilic, variable length (PEGn) | ADCs, protein-protein conjugation, fluorescent labeling |
| DBCO-PEG-NHS Ester | High (NHS ester and Click Chemistry) | Very High (Stable Amide and Triazole Bonds) | Hydrophilic, variable length (PEGn) | Bioorthogonal labeling, in vivo imaging, targeted drug delivery |
Experimental Protocols
To facilitate a direct comparison of linker performance, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Conjugation Efficiency by LC-MS
This protocol is designed to quantify the conjugation efficiency of an amine-reactive linker to a model protein, such as a monoclonal antibody, by determining the drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Amine-reactive linker (e.g., this compound, NHS-PEG11-Maleimide) dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
-
LC-MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Protein Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer using a desalting column. Adjust the protein concentration to 5 mg/mL.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the mAb solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching reagent using a desalting column equilibrated with PBS, pH 7.4.
-
LC-MS Analysis:
-
Analyze the purified conjugate by LC-MS.
-
Deconvolute the resulting mass spectra to determine the mass of the different conjugated species (e.g., mAb with 0, 1, 2, 3... linkers attached).
-
Calculate the average DAR by taking a weighted average of the different species observed in the mass spectrum.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the bioconjugate in a physiological environment by measuring the change in DAR or the release of the conjugated molecule over time.
Materials:
-
Purified bioconjugate (e.g., ADC).
-
Human plasma.
-
Incubator at 37°C.
-
Sample processing reagents (e.g., for protein precipitation or immunocapture).
-
LC-MS system.
Procedure:
-
Incubation: Incubate the bioconjugate in human plasma at a final concentration of 100 µg/mL at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Preparation: Process the plasma samples to isolate the bioconjugate. This can be achieved through:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins, followed by centrifugation to collect the supernatant containing the released small molecule.
-
Immunocapture: Use beads coated with an antibody that specifically binds to the mAb portion of the ADC to isolate the conjugate from the plasma.
-
-
LC-MS Analysis:
-
Analyze the processed samples by LC-MS to either quantify the amount of released small molecule or to determine the DAR of the isolated conjugate at each time point.
-
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of the released molecule over time to determine the stability profile.
Protocol 3: Qualitative Analysis of Conjugation by Western Blot
This protocol provides a qualitative assessment of the successful conjugation of a linker to a protein by observing the shift in molecular weight.
Materials:
-
Protein of interest.
-
Heterobifunctional linker.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific to the protein of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Conjugation Reaction: Perform the conjugation reaction as described in Protocol 1.
-
Sample Preparation: Mix the unconjugated protein (control) and the purified conjugate with SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. A successful conjugation will be indicated by a shift to a higher molecular weight for the conjugated protein compared to the unconjugated control.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Reaction schemes for amine-reactive linkers.
Caption: Workflow for comparative analysis of linkers.
Caption: PROTAC-mediated protein degradation pathway.
References
Unveiling the Molecular Machinery: A Comparative Guide to Mass Spectrometry Analysis of Benzyl-PEG11-MS PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of Proteolysis Targeting Chimeras (PROTACs), with a focus on those incorporating the Benzyl-PEG11-MS linker. We delve into the experimental data and detailed protocols that underpin the robust analysis of these innovative therapeutic agents.
PROTACs represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule typically consists of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein. Mass spectrometry has emerged as an indispensable tool for the detailed characterization of these processes, enabling the validation of PROTAC efficacy and the elucidation of their mechanism of action.[2]
This guide will explore two key mass spectrometry techniques: native mass spectrometry (MS) for the analysis of intact ternary complexes and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of PROTACs and their metabolites. While specific experimental data for a PROTAC containing the this compound linker is not publicly available, we present representative data from well-characterized PROTACs to illustrate the power of these techniques. The this compound linker is a polyethylene glycol (PEG)-based linker, and its flexible nature can influence the formation and stability of the ternary complex.[1][]
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Comparative Analysis of PROTAC Performance by Mass Spectrometry
The ability of a PROTAC to induce the formation of a stable ternary complex is a key determinant of its degradation efficiency. Native mass spectrometry can be employed to directly observe and semi-quantitatively measure the formation of these non-covalent complexes in vitro. The following table summarizes representative data from native MS experiments on different PROTACs, illustrating how this technique can be used to compare their efficacy in forming the crucial ternary complex.
| PROTAC | Target Protein | E3 Ligase | PROTAC Conc. (µM) | Relative Ternary Complex Abundance (%)[4] |
| AT1 | Brd4BD2 | VCB | 2.5 | 13 |
| 5.0 | 45 | |||
| 10.0 | 65 | |||
| MZ1 | Brd4BD2 | VCB | 2.5 | 13 |
| 5.0 | 70 | |||
| 10.0 | 81 | |||
| GNE-987 | Brd4B1 | VCB | 1.95 | ~20 |
| 3.9 | ~35 | |||
| 7.8 | ~50 |
Note: The data presented is for comparative purposes and is derived from studies on the specified PROTACs. Similar analyses would be required to characterize a PROTAC containing the this compound linker.
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of PROTACs. Below are representative protocols for native MS and UPLC-MS/MS analysis that can be adapted for a this compound PROTAC.
Experimental Workflow for PROTAC Characterization
The characterization of a novel PROTAC, such as one containing a this compound linker, involves a multi-step process to evaluate its physicochemical properties, its ability to form a ternary complex, and its efficacy in inducing protein degradation in a cellular context.
Caption: A typical experimental workflow for the characterization of a novel PROTAC.
Native Mass Spectrometry for Ternary Complex Analysis
This protocol is designed to assess the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase in vitro.
Materials:
-
Purified target protein (e.g., 20 µM stock)
-
Purified E3 ligase complex (e.g., VCB complex, 20 µM stock)
-
This compound PROTAC (stock solution in DMSO)
-
Ammonium acetate buffer (100 mM, pH 7.4)
-
Nano-electrospray ionization (nESI) capillaries
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the target protein (final concentration 5 µM) and the E3 ligase complex (final concentration 5 µM) in ammonium acetate buffer.
-
Add the this compound PROTAC to the protein mixture at various final concentrations (e.g., 2.5, 5, 10 µM). Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into a mass spectrometer equipped with a nano-electrospray ionization source using nESI capillaries.
-
Acquire mass spectra in positive ion mode under "native" conditions, which are optimized to preserve non-covalent interactions. This typically involves using a gentle cone voltage and source temperature.
-
Set the mass analyzer to a high m/z range to detect the large ternary complex.
-
-
Data Analysis:
-
Deconvolute the raw spectra to determine the masses of the species present.
-
Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-target, PROTAC-E3), and the ternary complex.
-
Calculate the relative abundance of the ternary complex by integrating the peak areas of the complex and dividing by the sum of all protein species' peak areas.
-
UPLC-MS/MS for PROTAC Quantification in Biological Matrices
This protocol outlines a method for the sensitive quantification of a this compound PROTAC and its potential metabolites in a biological matrix such as plasma, which is crucial for pharmacokinetic studies.
Materials:
-
Biological matrix (e.g., rat plasma)
-
This compound PROTAC analytical standard
-
Internal standard (IS), structurally similar to the analyte
-
Acetonitrile
-
Formic acid
-
Water, LC-MS grade
-
UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile/water) for injection.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable UPLC column (e.g., C18).
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the this compound PROTAC and the IS need to be determined and optimized.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards.
-
Quantify the concentration of the this compound PROTAC in the unknown samples using the calibration curve.
-
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of PROTACs often involves orthogonal methods. These can include:
-
Capillary Western Blot (Jess): Offers a more automated and quantitative alternative to traditional Western blotting for measuring protein degradation.
-
HiBiT-based Luminescence Assays: A sensitive method to quantify protein levels in live cells or lysates.
-
NanoBRET™: A live-cell assay to measure target engagement and ternary complex formation in real-time.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Fluorescence Polarization (FP): Biophysical techniques to study binary and ternary complex formation in vitro.
By combining these advanced analytical techniques, researchers can gain a deep understanding of the performance and mechanism of action of novel PROTACs like those incorporating the this compound linker, thereby accelerating their development as next-generation therapeutics.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for determining the target engagement of Proteolysis Targeting Chimeras (PROTACs). While the initial focus was on PROTACs utilizing a Benzyl-PEG11-MS linker, this guide uses the well-characterized BRD4-degrading PROTAC, MZ1 , as a primary example to offer a comprehensive comparison of methodologies with supporting experimental data.
Introduction to PROTAC Target Engagement
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A critical step in the development of effective PROTACs is the confirmation of target engagement within the complex cellular environment. Measuring the extent to which a PROTAC binds to its intended target protein is crucial for validating its mechanism of action and for establishing structure-activity relationships.
CETSA has emerged as a powerful, label-free method to assess target engagement in a physiologically relevant setting.[1][2] This guide will delve into the experimental protocol for CETSA and compare its performance with other widely used techniques: NanoBRET, Fluorescence Polarization (FP), and In-Cell Western assays.
Comparison of Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the specific research question, the available resources, and the throughput requirements. The following table provides a comparative overview of CETSA and its alternatives for assessing PROTAC target engagement, using the BRD4-targeting PROTAC MZ1 as an example where data is available.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay | Fluorescence Polarization (FP) | In-Cell Western |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[3] | Change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein. | Immunofluorescence-based quantification of target protein levels in fixed cells. |
| Measurement | Target Engagement (EC50) | Target Engagement (IC50) | Binding Affinity (Kd) | Protein Degradation (DC50) |
| Format | Western Blot, ELISA, Mass Spectrometry | Plate-based (96, 384-well) | Plate-based (96, 384-well) | Plate-based (96, 384-well) |
| Labeling | Label-free for compound and endogenous protein. | Requires genetic tagging of the target protein (NanoLuc) and a fluorescent tracer. | Requires a fluorescently labeled probe. | Requires specific primary and fluorescently labeled secondary antibodies. |
| Cell State | Live or lysed cells. | Live cells. | Purified proteins or cell lysates. | Fixed and permeabilized cells. |
| Quantitative Data (MZ1) | Stabilizes and degrades BRD4. | Live Cell IC50 for BRD4: 432 nM. | Kd for BRD4 bromodomains: 13-60 nM. | DC50 for BRD4 in HeLa cells: < 100 nM. |
| Advantages | Physiologically relevant (intact cells), label-free, applicable to endogenous proteins. | High-throughput, real-time measurements in live cells, highly sensitive. | Homogeneous assay, provides direct measurement of binding affinity. | High-throughput, direct measure of protein degradation. |
| Disadvantages | Lower throughput (Western Blot), may not work for all targets (no thermal shift). | Requires genetic modification of cells, potential for artifacts from overexpression. | Requires purified components, potential for interference from compound fluorescence. | Indirect measure of target engagement, requires high-quality antibodies. |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below. These protocols are intended as a guide and may require optimization for specific cell lines, target proteins, and PROTACs.
Cellular Thermal Shift Assay (CETSA) Protocol for MZ1 Target Engagement
This protocol is adapted from standard CETSA procedures with Western blot detection.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HeLa or AML cells like MV4-11) to 70-80% confluency.
-
Treat cells with varying concentrations of MZ1 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against BRD4.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and quantify the band intensities.
-
Plot the amount of soluble BRD4 as a function of temperature to generate melting curves and determine the thermal shift.
-
NanoBRET Target Engagement Assay Protocol for MZ1
This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular BET BRD Assay.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-BRD4 fusion protein.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
-
Assay Setup:
-
Dispense the cell suspension into a 96-well plate.
-
Add the NanoBRET™ tracer at a final concentration near its EC50 value.
-
Add varying concentrations of the test compound (MZ1) or vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with 450nm (donor) and 618nm (acceptor) filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay Protocol for MZ1-BRD4 Binding
This is a general protocol for a competitive FP assay.
-
Reagent Preparation:
-
Prepare a solution of purified BRD4 bromodomain protein in FP buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a fluorescently labeled tracer that binds to the BRD4 bromodomain (e.g., a fluorescently tagged JQ1 analog).
-
Prepare serial dilutions of the test compound (MZ1).
-
-
Assay Procedure:
-
In a 384-well black plate, add the BRD4 protein and the fluorescent tracer.
-
Add the serially diluted MZ1 or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the log of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the Ki or IC50 value, which can be converted to a Kd.
-
In-Cell Western Protocol for MZ1-mediated BRD4 Degradation
This protocol is adapted from standard In-Cell Western procedures.
-
Cell Seeding and Treatment:
-
Seed an adherent cell line (e.g., HeLa) in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with a serial dilution of MZ1 (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with a primary antibody against BRD4 and a normalization antibody (e.g., anti-Actin) overnight at 4°C.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour.
-
-
Imaging and Analysis:
-
Wash the cells and image the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the target protein and the normalization control.
-
Normalize the target protein signal to the control signal.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Visualizations
Experimental Workflow Diagrams
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes, including c-Myc. It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive gene expression. PROTACs like MZ1 induce the degradation of BRD4, leading to the downregulation of its target genes and subsequent anti-cancer effects.
Conclusion
The selection of an appropriate assay for determining PROTAC target engagement is a critical decision in the drug discovery pipeline. CETSA offers a robust, label-free method to confirm target binding in a native cellular context. While it may have lower throughput than some alternatives, the physiological relevance of the data it provides is invaluable for validating on-target activity.
NanoBRET provides a high-throughput solution for quantifying target engagement in live cells, making it well-suited for screening and SAR studies, although it requires genetic modification of the target cells. Fluorescence Polarization is a powerful biophysical tool for determining binding affinity with purified components, offering detailed insights into the direct interaction between a PROTAC and its target. The In-Cell Western assay offers a higher-throughput alternative to traditional Western blotting for directly measuring protein degradation, providing a functional readout of PROTAC activity.
Ultimately, a multi-assay approach is often the most effective strategy. By combining the strengths of CETSA for label-free validation in intact cells with higher-throughput methods like NanoBRET and In-Cell Western for screening and degradation analysis, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action and confidently advance the most promising candidates.
References
Safety Operating Guide
Navigating the Safe Handling and Disposal of Benzyl-PEG11-MS: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Benzyl-PEG11-MS, a PEG-based PROTAC linker, outlining crucial operational and disposal plans to ensure a safe laboratory environment.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C30H54O14S[1] |
| Molecular Weight | 670.81 g/mol [1][2] |
| Appearance | To be determined[1] |
| Purity | >95% (or refer to the Certificate of Analysis)[1] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |
| Solubility | No data available |
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory. This is based on the potential hazards associated with its constituent parts: a benzyl group, a polyethylene glycol (PEG) chain, and a mesylate (MS) group. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles and face shield | Goggles should be tight-fitting to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities. |
| Hands | Chemical-resistant gloves | Neoprene or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body | Flame-resistant lab coat or chemical protective clothing | A lab coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised. |
| Respiratory | Protective mask with a filter for organic vapors and acid gases | To be used in a well-ventilated area. If engineering controls like a fume hood are not available or insufficient, a respirator is necessary to avoid inhaling vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
2. Personal Protective Equipment (PPE) and Hygiene:
-
Before handling, don the appropriate PPE as detailed in the table above.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
3. Handling and Storage:
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
As the appearance is yet to be determined, handle it as a potential powder or viscous liquid, taking care to avoid creating dust or aerosols.
-
Use only compatible and clean laboratory equipment (e.g., spatulas, glassware).
-
Keep the container tightly closed when not in use to prevent contamination and potential degradation.
-
Store the compound according to the recommended conditions: dry, dark, and at 0-4°C for the short term or -20°C for the long term.
4. Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a designated, labeled, and sealed container for chemical waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area immediately. Notify your laboratory supervisor and the institutional safety office. Only trained personnel with appropriate respiratory and personal protective equipment should handle the cleanup.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips, absorbent materials), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The waste container must be compatible with the chemical and properly sealed.
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It is generally advisable to collect it as a separate waste stream unless otherwise directed by your institution's hazardous waste management guidelines.
3. Treatment and Disposal:
-
The preferred method for the disposal of chemical waste is through a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for chemical waste pickup and disposal.
-
Neutralization (for Mesylate Group): While not a standalone disposal method, in some instances, quenching of reactive mesylates can be performed by trained personnel. This would involve reacting the mesylate with a nucleophile under controlled conditions to form a less reactive species before disposal. This procedure should only be carried out after a thorough risk assessment and with approval from your institution's safety office.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
